4-Hydroxyisophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYLFCJDFCRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489568 | |
| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34133-58-9 | |
| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physical properties of 4-Hydroxyisophthalonitrile. It is important to note that the term "this compound" can be ambiguous. This document focuses on the most prominently cited derivative, 4-Hydroxy-2,5,6-trichloroisophthalonitrile (CAS RN: 28343-61-5), a significant metabolite of the fungicide Chlorothalonil.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development who require detailed physical property data and standardized experimental protocols.
Data Presentation: Core Physical Properties
The following table summarizes the key physical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C₈HCl₃N₂O | [1][2][4] |
| Molecular Weight | 247.47 g/mol | [1][4] |
| Melting Point | 262-264 °C | [1] |
| Boiling Point (Predicted) | 355.0 ± 42.0 °C | [1] |
| Water Solubility | 13.5 mg/L at 20 °C, pH 7 | [5] |
| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol. | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| pKa (Predicted) | 1.67 ± 0.33 | [1] |
| LogP (Predicted) | 2.5 | [6] |
Experimental Protocols
Detailed methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample characteristics.
Melting Point Determination (Capillary Method)
This method is a common and reliable technique for determining the melting point of a crystalline solid.[7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[8]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is pure and completely dry.[9] Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.[8][9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
-
Replicate Measurements: Perform at least two more measurements to ensure the reproducibility of the results.
Boiling Point Determination (Thiele Tube Method - for liquids, adapted for high-melting solids)
While 4-Hydroxy-2,5,6-trichloroisophthalonitrile is a solid at room temperature, a predicted boiling point is available. The experimental determination for such a high-boiling point solid would require specialized equipment. A general method for determining the boiling point of a liquid is provided below for context.
Apparatus:
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[10]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[11] Insert this assembly into the Thiele tube containing mineral oil.[10][11]
-
Heating: Gently heat the side arm of the Thiele tube with a slow and steady flame.[10][12] This design promotes even heat distribution through convection currents in the oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10] Continue heating until a continuous and rapid stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[10]
Solubility Determination (Isothermal Saturation Shake-Flask Method)
This method is widely used to determine the equilibrium solubility of a solid in a liquid at a specific temperature.[13][14]
Apparatus:
-
Conical flasks with stoppers
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid 4-Hydroxy-2,5,6-trichloroisophthalonitrile to a series of conical flasks containing a known volume of the desired solvent (e.g., water, DMSO, Methanol). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20°C). Shake the flasks for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[15] Periodically take samples and analyze the concentration until it remains constant over time.
-
Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed in the thermostatic bath for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pipette fitted with a filter to prevent any undissolved solid from being transferred.[13]
-
Concentration Analysis: Dilute the filtered saturated solution to a known volume with the solvent. Analyze the concentration of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the solubility in mg/L or other appropriate units based on the measured concentration and the dilution factor.
Mandatory Visualization
The following diagram illustrates the metabolic relationship between Chlorothalonil and its primary metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile.
References
- 1. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]
- 2. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-hydroxy-2,5,6-trichloroisophtalonitrile (Ref: R182281) [sitem.herts.ac.uk]
- 6. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. westlab.com [westlab.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chymist.com [chymist.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
Elucidating the Molecular Architecture of 4-Hydroxyisophthalonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisophthalonitrile, also known as 2,4-dicyanophenol, is a small organic molecule with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. Its structure, characterized by a benzene ring substituted with a hydroxyl group and two nitrile groups, presents a distinct spectroscopic fingerprint. A thorough understanding of its molecular structure is paramount for predicting its chemical reactivity, understanding its biological activity, and for quality control in its synthesis and application.
This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this compound. It details the key spectroscopic techniques, outlines the experimental protocols, and presents the expected data in a clear, comparative format. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of this and related compounds.
Molecular Structure and Properties
-
Systematic Name: 4-Hydroxybenzene-1,3-dicarbonitrile
-
Common Name: this compound, 2,4-Dicyanophenol
-
CAS Number: 34133-58-9
-
Molecular Formula: C₈H₄N₂O
-
Molecular Weight: 144.13 g/mol
The core of this compound is a benzene ring. The elucidation of its structure involves confirming the substitution pattern of the hydroxyl (-OH) and two cyano (-CN) groups on this ring.
Spectroscopic Data for Structure Confirmation
The primary techniques for elucidating the structure of an organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, detailed experimental spectra for this specific compound are not consistently reported in the literature, the following tables summarize the expected quantitative data based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.0 | Singlet | - | Phenolic -OH |
| ~7.8 | Doublet | ~2.0 | H-2 |
| ~7.6 | Doublet of Doublets | ~8.5, 2.0 | H-6 |
| ~7.0 | Doublet | ~8.5 | H-5 |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-4 (bearing -OH) |
| ~135 | C-6 |
| ~133 | C-2 |
| ~118 | C-5 |
| ~117 | C-1 (bearing -CN) |
| ~116 | C-3 (bearing -CN) |
| ~105 | C-1 |
Solvent: DMSO-d₆, Frequency: 100 MHz
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 117 | [M - HCN]⁺ |
| 89 | [M - HCN - CO]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretching |
| ~1250 | Strong | C-O stretch (phenol) |
| ~850 | Strong | C-H out-of-plane bend |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality data for structure elucidation.
Synthesis of this compound (A Proposed Method)
A plausible synthetic route to this compound involves the Sandmeyer reaction starting from 4-amino-3-cyanobenzoic acid, or a related substituted aniline. A generalized protocol is as follows:
-
Diazotization: Dissolve the starting aniline derivative in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Slowly add the cold diazonium salt solution to the CuCN solution. The reaction is often heated gently to facilitate the replacement of the diazonium group with a nitrile group.
-
Hydrolysis (if starting from a carboxylate): If the starting material contained a carboxylic acid or ester group at the desired hydroxyl position, a subsequent hydrolysis step under acidic or basic conditions would be necessary to yield the phenolic hydroxyl group.
-
Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by techniques such as recrystallization or column chromatography to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign the signals, two-dimensional NMR experiments are recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules that typically induces fragmentation, providing structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of neutral fragments, which can provide clues about the molecule's structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a soluble compound, a spectrum can be obtained from a solution or as a thin film.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups (e.g., O-H, C≡N, aromatic C-H, C=C).
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of the molecular structure.
Methodology:
-
Crystallization: Grow a single crystal of high quality. This is often the most challenging step and can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
Note: As of the time of this writing, a publicly available crystal structure for this compound has not been identified.
Visualizing the Elucidation Workflow
The logical flow of experiments for structure elucidation can be visualized as follows:
The following diagram illustrates the key signaling pathways of information derived from the primary spectroscopic techniques:
An In-depth Technical Guide to the Synthesis of 4-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hydroxyisophthalonitrile, also known as 2,4-dicyanophenol. This valuable compound serves as a key intermediate in the development of various pharmaceuticals and other fine chemicals. The following sections detail the most relevant synthetic routes, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and practical routes include:
-
Sandmeyer Reaction of 4-Aminoisophthalonitrile: This classical method involves the diazotization of an aromatic amine followed by displacement with a cyanide group.
-
Ammoxidation of 3-Hydroxy-p-xylene: A direct and industrially scalable method involving the catalytic reaction of a hydroxylated xylene derivative with ammonia and oxygen.
-
Nucleophilic Aromatic Substitution (SNAr) via Cyanation: This pathway involves the displacement of a leaving group, typically a halogen, from a substituted phenol with a cyanide salt.
-
Hydrolysis of 4-Chloroisophthalonitrile: A straightforward method to introduce the hydroxyl group by hydrolyzing a halogenated precursor.
Sandmeyer Reaction of 4-Aminoisophthalonitrile
The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. Starting from 4-aminoisophthalonitrile, this pathway offers a clear and well-established route to the target molecule.
Experimental Protocol:
Step 1: Diazotization of 4-Aminoisophthalonitrile
-
Dissolve 4-aminoisophthalonitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Continue stirring for an additional 30 minutes at this temperature to ensure complete diazotization.
Step 2: Cyanation of the Diazonium Salt
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution with vigorous stirring.
-
Allow the reaction mixture to warm gradually to room temperature and then heat gently to facilitate the release of nitrogen gas and the formation of this compound.
-
After the reaction is complete, the product can be isolated by extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.
Ammoxidation of 3-Hydroxy-p-xylene
Ammoxidation is a powerful industrial process for the synthesis of nitriles from methyl-substituted aromatic compounds. This pathway offers a direct route to this compound from 3-hydroxy-p-xylene in a single, continuous-flow vapor-phase reaction.
Experimental Protocol:
-
A gaseous feed mixture of 3-hydroxy-p-xylene, ammonia (NH₃), and an oxygen-containing gas (typically air) is prepared.
-
The feed gas is passed through a heated, fixed-bed or fluidized-bed reactor containing a suitable ammoxidation catalyst. Vanadium-based catalysts, often promoted with other metal oxides, are commonly employed.[1][2]
-
The reaction is typically carried out at elevated temperatures, generally in the range of 350-500 °C.[1]
-
The effluent gas from the reactor, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the product.
-
The solid product is then collected and purified, often by sublimation or recrystallization.
Nucleophilic Aromatic Substitution (SNAr) via Cyanation
This pathway involves the reaction of a dihalo-substituted phenol with a cyanide source. The electron-withdrawing nature of the existing cyano group and the halogen facilitate the nucleophilic attack by the cyanide ion. 3-Bromo-4-hydroxybenzonitrile is a suitable precursor for this reaction.
Experimental Protocol:
-
Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a cyanide source, such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN), to the solution. The use of a palladium or copper catalyst may be required to facilitate the reaction.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 100-200 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Hydrolysis of 4-Chloroisophthalonitrile
The hydrolysis of a halogenated precursor offers a direct method to introduce the hydroxyl group. 4-Chloroisophthalonitrile can be converted to this compound under basic conditions.
Experimental Protocol:
-
Dissolve 4-chloroisophthalonitrile in a suitable solvent, such as an aqueous alcohol or a polar aprotic solvent.
-
Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.
-
After the starting material has been consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the phenolic product.
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthesis pathways. Please note that yields and reaction conditions can vary depending on the specific reagents and experimental setup used.
| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |
| Sandmeyer Reaction | 4-Aminoisophthalonitrile | NaNO₂, HCl, CuCN | 60-80 | 0-5 °C (diazotization), RT to heat (cyanation) |
| Ammoxidation | 3-Hydroxy-p-xylene | NH₃, O₂, V-based catalyst | 70-90 (industrial scale) | 350-500 °C, vapor phase |
| SNAr Cyanation | 3-Bromo-4-hydroxybenzonitrile | CuCN, Pd or Cu catalyst | 50-70 | 100-200 °C, inert atmosphere |
| Hydrolysis | 4-Chloroisophthalonitrile | NaOH or KOH, H₂O | 80-95 | Reflux temperature |
Disclaimer: The provided experimental protocols are intended as a general guide. Researchers should consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis.
References
An In-depth Technical Guide to 4-Hydroxyisophthalonitrile (CAS 34133-58-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the biological activity and detailed experimental protocols for 4-Hydroxyisophthalonitrile is limited. This guide provides a summary of its known chemical properties and explores the synthesis and biological context of structurally related compounds to offer a comprehensive overview for research and development purposes.
Core Compound Identification and Properties
This compound, also known as 2,4-Dicyanophenol, is a chemical compound identified by the CAS number 34133-58-9.[1][2] It possesses a core structure of a benzene ring substituted with a hydroxyl group and two nitrile groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34133-58-9 | [1][2] |
| Molecular Formula | C₈H₄N₂O | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Alternate Names | 2,4-Dicyanophenol, 4-Hydroxy-1,3-benzenedicarbonitrile | [1][2] |
| Appearance | White to Light Brown | [3] |
| Purity | Typically ≥98% or ≥99% | [3][4] |
| Storage | Dry and Cool Place | [3] |
Synthesis and Chemical Reactivity
A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:
Caption: Conceptual Synthetic Workflow for this compound.
Biological and Pharmacological Context (Based on Structurally Related Compounds)
Direct studies on the biological activity, mechanism of action, or cytotoxicity of this compound are not prominently featured in the available scientific literature. However, the broader class of benzonitriles and specifically, halogenated derivatives of this compound, have been investigated, providing a basis for potential areas of research.
Antimicrobial Activity of Related Compounds
Derivatives of the closely related 4-hydroxyisophthalic acid have been synthesized and evaluated for their antimicrobial properties. A study on 1,3-bis-anilides of 4-hydroxyisophthalic acid revealed that while antifungal activity was generally low, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, iodo-derivatives demonstrated a broad spectrum of antimicrobial activity.
Fungicidal Activity of Chlorinated Analogs
A structurally similar compound, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is a major metabolite of the fungicide chlorothalonil. Chlorothalonil itself is a non-systemic fungicide. The mechanism of action for chlorothalonil involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl groups of the enzyme. This leads to the disruption of glycolysis and subsequent cell death. It is plausible that other isophthalonitrile derivatives could exhibit similar mechanisms of action.
Cytotoxicity of Benzonitrile Pesticides
Studies on other benzonitrile herbicides, such as bromoxynil and ioxynil, have demonstrated significant cytotoxic effects on human cell lines, including HepG2 (liver) and HEK293T (kidney). This suggests that the benzonitrile scaffold can be associated with cellular toxicity, an important consideration in drug development.
Potential Applications in Research and Drug Development
Given the limited direct data, the primary application of this compound appears to be as a chemical intermediate in the synthesis of more complex molecules. Its functional groups—a hydroxyl group and two nitrile groups—offer multiple reaction sites for building larger chemical entities.
The following diagram illustrates the logical relationship of this compound as a building block in chemical synthesis:
References
Technical Guide: 4-Hydroxy-2,5,6-trichloroisophthalonitrile
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a molecule of significant interest in environmental science and toxicology. While initial inquiries may refer to the simpler "4-Hydroxyisophthalonitrile," the vast body of scientific literature focuses on its chlorinated analogue, 4-Hydroxy-2,5,6-trichloroisophthalonitrile. This compound is the principal and more persistent metabolite of Chlorothalonil, a widely used broad-spectrum fungicide.[1][2][3] Due to its prevalence, persistence, and potential toxicity, which in some cases exceeds that of the parent compound, a thorough understanding of its properties and analytical methods is crucial for researchers in environmental monitoring, food safety, and toxicology.[1][4]
This document details the physicochemical properties, analytical methodologies for detection and quantification, and the metabolic pathway of 4-Hydroxy-2,5,6-trichloroisophthalonitrile.
Physicochemical and Identification Data
Accurate identification and characterization are fundamental to the study of any chemical compound. The key properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below.
| Property | Value | Reference |
| Molecular Weight | 247.5 g/mol | [3] |
| Molecular Formula | C₈HCl₃N₂O | [3] |
| CAS Number | 28343-61-5 | [3] |
| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile | [3] |
| Synonyms | 4-hydroxychlorothalonil, SDS-3701, R182281 | [3] |
| Appearance | Colorless crystals or light gray powder | [5] |
| Melting Point | 250-251 °C (for parent compound Chlorothalonil) | [5] |
Metabolic Pathway of Chlorothalonil
4-Hydroxy-2,5,6-trichloroisophthalonitrile is formed from the fungicide Chlorothalonil through metabolic processes in various organisms and in the environment. The primary transformation involves the substitution of a chlorine atom with a hydroxyl group. In biological systems, this can be mediated by enzymes such as cytochrome P450 monooxygenases.[1] The metabolic conversion is a critical aspect of toxicological studies, as the resulting metabolite has different physicochemical properties, including increased water solubility and persistence.[1]
Caption: Metabolic conversion of Chlorothalonil to its primary metabolite.
Experimental Protocols for Analysis
The accurate quantification of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in various matrices, such as soil, water, and biological tissues, is essential for exposure and risk assessment. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Modified QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.[6] However, for the analysis of Chlorothalonil and its hydroxy metabolite, modifications are necessary to prevent degradation, as the parent compound is unstable under alkaline conditions that can occur during standard QuEChERS procedures.[2][7]
Objective: To extract 4-Hydroxy-2,5,6-trichloroisophthalonitrile from a solid or liquid matrix while minimizing degradation of the parent compound, Chlorothalonil.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18)
-
50 mL polypropylene centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add anhydrous MgSO₄ and NaCl. The salts aid in the separation of the aqueous and organic layers and drive the analyte into the acetonitrile layer.
-
Extraction: Shake the tube vigorously for 1 minute to ensure thorough extraction of the analyte.
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the solid and aqueous phases.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing d-SPE sorbents like C18 to remove interfering matrix components.
-
Final Centrifugation: Vortex and centrifuge the microcentrifuge tube. The resulting supernatant is ready for analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Profile of 4-Hydroxyisophthalonitrile: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxyisophthalonitrile (CAS No. 34133-58-9), a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the performed search. The tables are provided as a template for experimental data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad | O-H stretch (phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1300-1200 | Strong | C-O stretch (phenol) |
| ~900-675 | Medium-Strong | Aromatic C-H out-of-plane bend |
Note: The IR data is predicted based on characteristic functional group absorptions for a phenolic dinitrile compound.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 144.03 | 100 | [M]⁺ (Molecular Ion) |
| Fragment ion data not available in search results |
Note: The molecular ion peak is predicted based on the molecular formula C₈H₄N₂O. Fragmentation patterns would be dependent on the ionization method used.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic, functionalized organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal surface.
FT-IR Spectrum Acquisition:
-
The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The data is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
The solution is then introduced into the mass spectrometer via direct infusion, or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
Mass Spectrum Acquisition:
-
The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the desired information (fragmentation or molecular ion).
-
The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further inquiries, please refer to relevant chemical databases and scholarly articles.
An In-depth Technical Guide to 4-Hydroxyisophthalonitrile and its Core History
An Introduction to a Metabolite of Major Significance: 4-Hydroxy-2,5,6-trichloroisophthalonitrile
This technical guide delves into the discovery, history, and scientific profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a compound of significant interest in the fields of environmental science, toxicology, and drug development. While the user's initial query referred to "4-Hydroxyisophthalonitrile," comprehensive research has identified the core subject of interest as its chlorinated analogue, 4-hydroxy-2,5,6-trichloroisophthalonitrile. This compound is primarily known as the major and most persistent metabolite of the broad-spectrum fungicide, chlorothalonil.[1] Consequently, its history and discovery are intrinsically linked to the timeline and extensive study of its parent compound.
Discovery and Historical Context
The story of 4-hydroxy-2,5,6-trichloroisophthalonitrile begins with the introduction of its parent compound, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Chlorothalonil was first developed in the 1960s and registered for use as a fungicide in the United States in 1966.[2] It became one of the most widely used fungicides in agriculture.[3]
The discovery of 4-hydroxy-2,5,6-trichloroisophthalonitrile, often referred to by its synonym hydroxychlorothalonil or the code SDS-3701, emerged from studies investigating the environmental fate and metabolism of chlorothalonil.[4][5] Scientists identified this hydroxylated metabolite as the primary degradation product of chlorothalonil in soil.[2] Further research revealed its formation in plants and animals as well.[5] A significant finding was that hydroxychlorothalonil is more persistent in the environment and, in some instances, exhibits greater toxicity than chlorothalonil itself, sparking further research into its own toxicological profile.
Below is a timeline of key milestones in the history of chlorothalonil and the subsequent discovery and research of its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile.
| Year | Milestone |
| 1960s | The fungicide chlorothalonil is developed.[3] |
| 1966 | Chlorothalonil is first registered for use in the United States.[2] |
| Post-1966 | Initial environmental and metabolic studies on chlorothalonil lead to the identification of 4-hydroxy-2,5,6-trichloroisophthalonitrile as its major metabolite. |
| Subsequent Years | Extensive research is conducted on the environmental persistence, toxicity, and analytical detection methods for 4-hydroxy-2,5,6-trichloroisophthalonitrile due to its prevalence and potential health concerns. |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-hydroxy-2,5,6-trichloroisophthalonitrile is essential for researchers. The following table summarizes key data for this compound.
| Property | Value |
| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[1] |
| CAS Number | 28343-61-5[6] |
| Molecular Formula | C₈HCl₃N₂O[6] |
| Molecular Weight | 247.47 g/mol [7] |
| Melting Point | 262-264 °C[7] |
| Boiling Point (Predicted) | 355.0 ± 42.0 °C[7] |
| Density (Predicted) | 1.75 ± 0.1 g/cm³[7] |
| Solubility | Slightly soluble in DMSO and Methanol.[7] |
| pKa (Predicted) | 1.67 ± 0.33[7] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and advancement of scientific research. This section provides methodologies for the synthesis and analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Synthesis of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Method: Hydrolysis of Chlorothalonil
This protocol is based on studies of chlorothalonil's degradation pathways.
-
Starting Material: Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile)
-
Reagents: Buffered aqueous solution (pH 9)
-
Procedure:
-
Prepare a solution of chlorothalonil in a suitable solvent.
-
Introduce the chlorothalonil solution into a buffered aqueous solution maintained at pH 9.
-
The hydrolysis of chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile will occur over time. The reaction rate is reported to be first-order with a rate constant of 0.0182 per day.[8]
-
Monitor the reaction progress using a suitable analytical technique such as HPLC or GC-MS.
-
Upon completion, extract the product from the aqueous solution using an appropriate organic solvent.
-
Purify the extracted product using techniques such as column chromatography or recrystallization.
-
Note: This method describes the chemical transformation. For the synthesis of an analytical standard, precise control of conditions and rigorous purification and characterization are essential.
Analytical Methods for Detection and Quantification
The accurate detection and quantification of 4-hydroxy-2,5,6-trichloroisophthalonitrile in various environmental and biological matrices are crucial for exposure and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Method: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., acetone).
-
Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Derivatize the analyte if necessary to improve its volatility and chromatographic behavior.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of chlorinated compounds.
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless or on-column injection.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from other components.
-
Mass Spectrometer: Operated in electron ionization (EI) or negative chemical ionization (NCI) mode.
-
Detection: Selected ion monitoring (SIM) of characteristic ions of 4-hydroxy-2,5,6-trichloroisophthalonitrile for enhanced sensitivity and selectivity.[9]
-
Method: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Extract the sample with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Perform a clean-up step, which may include SPE or liquid-liquid extraction.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for highly selective and sensitive quantification.
-
Spectroscopic Data
Spectroscopic data is fundamental for the unequivocal identification and characterization of a chemical compound.
Mass Spectrometry (MS)
The mass spectrum of 4-hydroxy-2,5,6-trichloroisophthalonitrile provides key information about its molecular weight and fragmentation pattern, which is essential for its identification in complex samples.
Key Fragmentation Ions (m/z): The electrospray ionization (ESI) mass spectrum in negative ion mode typically shows a prominent deprotonated molecule [M-H]⁻. The isotopic pattern due to the three chlorine atoms is a characteristic feature.
-
[M-H]⁻: m/z ~245, 247, 249 (characteristic isotopic pattern for 3 Cl atoms)
-
Major Fragments: Common fragmentation pathways involve the loss of chlorine, cyanide (CN), and combinations thereof. Observed fragments in MS/MS experiments include ions at approximately m/z 175 and 35.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a detailed, publicly available, and fully assigned 1H and 13C NMR spectrum for 4-hydroxy-2,5,6-trichloroisophthalonitrile is not readily found in the searched literature, some data for a related derivative, 1,3-dicyano-4-amino-2,5,6-trichlorobenzene, is available. In this derivative, the amino group is at the position of the hydroxyl group in the target compound. The reported 1H NMR spectrum in DMSO-d6 shows a singlet at δ 6.26 ppm for the two protons of the amino group.[11] This suggests that the single aromatic proton in 4-hydroxy-2,5,6-trichloroisophthalonitrile would likely appear as a singlet in the aromatic region of the 1H NMR spectrum.
Toxicological Data
The toxicological profile of 4-hydroxy-2,5,6-trichloroisophthalonitrile has been a subject of significant investigation due to its persistence and potential for human and environmental exposure. The following tables summarize key toxicological data.
Acute Toxicity
| Species | Route | Value | Reference(s) |
| Rat | Oral | LD₅₀: 242–422 mg/kg bw | [4] |
Developmental and Maternal Toxicity
| Species | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Reference(s) |
| Rat | Maternal Toxicity | 5 mg/kg bw/day | [4] |
| Rat | Developmental Toxicity | 5 mg/kg bw/day | [4] |
| Rabbit | Maternal Toxicity | 1 mg/kg bw/day | [4] |
| Rabbit | Developmental Toxicity | 2.5 mg/kg bw/day | [4] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Chlorothalonil to 4-Hydroxy-2,5,6-trichloroisophthalonitrile
The primary metabolic pathway for the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile from chlorothalonil in fungi involves cytochrome P450 monooxygenases.[12] These enzymes catalyze the hydroxylation of the aromatic ring.
Caption: Metabolic conversion of chlorothalonil to its hydroxylated metabolite.
General Workflow for the Analysis of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
The following diagram illustrates a typical workflow for the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in environmental or biological samples.
Caption: Standard workflow for sample analysis.
References
- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Short History of Fungicides [apsnet.org]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. chemscene.com [chemscene.com]
- 7. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]
- 8. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Chlorothalonil biotransformation by cytochrome P450 monooxygenases in Sclerotinia homoeocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fungicidal Activity and Toxicological Profile of Chlorothalonil and its Metabolite, 4-Hydroxy-2,5,6-trichloroisophthalonitrile
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biological activity of the widely used fungicide chlorothalonil, a tetrachlorinated isophthalonitrile, and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The document details the mechanism of action, available quantitative bioactivity data, and the toxicological profile of these compounds. Experimental methodologies and key chemical transformations are also discussed. This whitepaper aims to serve as a comprehensive resource for researchers in toxicology, environmental science, and agrochemical development.
Introduction
Isophthalonitriles, aromatic compounds containing two nitrile groups at positions 1 and 3 of a benzene ring, are a class of molecules with diverse chemical applications. Within this class, halogenated derivatives have gained significant attention, particularly in the agrochemical industry. Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide first registered for use in the United States in 1966.[1] It is utilized to control a wide array of fungal diseases on various crops, as well as in wood preservatives and paints.[1][2] The biological activity and environmental fate of chlorothalonil are intrinsically linked to its chemical properties and its transformation into metabolites, the most significant of which is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][3][4] Understanding the biological activities and toxicological profiles of both the parent compound and its primary metabolite is crucial for assessing its environmental impact and potential risks to non-target organisms, including humans.
Physicochemical Properties
A summary of the key physicochemical properties of chlorothalonil and its 4-hydroxy metabolite is presented in Table 1.
| Property | Chlorothalonil | 4-Hydroxy-2,5,6-trichloroisophthalonitrile |
| CAS Number | 1897-45-6 | 28343-61-5 |
| Molecular Formula | C₈Cl₄N₂ | C₈HCl₃N₂O |
| Molar Mass | 265.90 g/mol | Not specified |
| Appearance | White crystalline solid | Not specified |
| Melting Point | 250-251 °C | Not specified |
| Boiling Point | 350 °C | Not specified |
| Water Solubility | 0.6-1.2 mg/L at 25°C | Not specified |
| log P | 2.88–3.86 | Not specified |
Synthesis of Chlorothalonil
Chlorothalonil is commercially produced through two primary methods:
-
Direct Chlorination: This process involves the direct chlorination of isophthalonitrile.
-
Dehydration Reaction: This method entails the dehydration of tetrachloroisophthaloyl amide using phosphoryl chloride.[1]
Biological Activity of Chlorothalonil
Fungicidal Activity
Chlorothalonil is a non-systemic fungicide, meaning it is not translocated from the site of application to other parts of the plant.[2] Its efficacy stems from its ability to disrupt fungal cell metabolism.
Mechanism of Action
The primary mechanism of action of chlorothalonil involves its reaction with sulfhydryl groups of amino acids, peptides, and proteins within fungal cells.[5] Specifically, it readily forms a glutathione adduct, leading to the depletion of this vital antioxidant and cellular protectant.[1] This reaction disrupts the function of numerous enzymes that are dependent on free sulfhydryl groups for their catalytic activity.
One of the key enzymes inhibited by chlorothalonil is glyceraldehyde-3-phosphate dehydrogenase (GPDH), a critical enzyme in the glycolytic pathway.[5] The inhibition of GPDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death. Studies have shown that chlorothalonil acts as a non-competitive inhibitor of GPDH with respect to its substrate, glyceraldehyde-3-phosphate.[5]
Quantitative Biological Data
The inhibitory activity of chlorothalonil against glyceraldehyde-3-phosphate dehydrogenase (GPDH) from yeast has been quantified, as shown in Table 2.
| Compound | Target | Assay Type | Parameter | Value |
| Chlorothalonil | Glyceraldehyde-3-phosphate dehydrogenase (GPDH) | Enzyme Inhibition | Kᵢ | 0.42 µM |
Data sourced from[5]
Metabolism of Chlorothalonil
Chlorothalonil undergoes degradation in the environment, primarily in soil and water, through microbial action and photolysis.[4][6] The major degradation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2][4] This transformation involves the hydrolytic dechlorination of the parent compound.[6]
Toxicological Profile of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
The primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is of toxicological interest as it is more persistent in some environments than the parent compound and has been detected in human serum and breast milk.[2][7]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-hydroxy-2,5,6-trichloroisophthalonitrile is classified as:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]
-
Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[3]
The Minnesota Department of Health has established a short-term non-cancer risk assessment advice (nRAAShort-term) for this compound in drinking water at 2 µg/L.[8] Toxicological studies in animals have indicated potential for developmental effects at high doses, such as reduced fetal weight and abortions in the presence of severe maternal toxicity.[8]
Experimental Protocols
Synthesis of 4-Hydroxyisophthalonitrile Derivatives
Enzyme Inhibition Assay (Determination of Kᵢ)
The determination of the inhibition constant (Kᵢ) for a non-competitive inhibitor like chlorothalonil on an enzyme such as GPDH typically involves the following steps:
-
Enzyme and Substrate Preparation: A solution of purified GPDH and its substrate, glyceraldehyde-3-phosphate, are prepared in a suitable buffer.
-
Inhibitor Preparation: A series of concentrations of the inhibitor (chlorothalonil) are prepared.
-
Reaction Initiation: The enzyme is pre-incubated with various concentrations of the inhibitor. The reaction is then initiated by the addition of the substrate.
-
Monitoring Reaction Velocity: The rate of the enzymatic reaction is monitored over time, typically by measuring the change in absorbance of a product or cofactor (e.g., NADH) using a spectrophotometer.
-
Data Analysis: Initial reaction velocities are determined for each inhibitor concentration. The data is then plotted using a double-reciprocal plot (Lineweaver-Burk plot) or fitted to the Michaelis-Menten equation for non-competitive inhibition to determine the Kᵢ value.
Conclusion and Future Perspectives
The available literature on this compound derivatives is predominantly focused on the fungicide chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The fungicidal activity of chlorothalonil is well-characterized and attributed to its reaction with essential thiol-containing enzymes. The toxicological profile of its 4-hydroxy metabolite indicates potential for adverse health effects, warranting further investigation, especially given its detection in human populations.
There is a significant gap in the literature regarding the synthesis and biological evaluation of a broader range of this compound derivatives with varied substitution patterns. Future research could explore the structure-activity relationships of this chemical class to potentially develop novel bioactive compounds with more targeted activities and improved safety profiles. Such studies would be valuable for the development of new therapeutic agents or safer agrochemicals.
References
- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 2. Chlorothalonil (EHC 183, 1996) [inchem.org]
- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. health.state.mn.us [health.state.mn.us]
An In-depth Technical Guide on 4-Hydroxyisophthalonitrile and its Primary Analog, 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Disclaimer: The scientific literature provides limited information on 4-hydroxyisophthalonitrile. The majority of available research focuses on its chlorinated analog, 4-hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the widely used fungicide, chlorothalonil. This guide will primarily focus on the synthesis, properties, and biological activity of this trichlorinated compound, with references to the parent structure where information is available.
Introduction
This compound, and more prominently its chlorinated derivative, 4-hydroxy-2,5,6-trichloroisophthalonitrile, are compounds of interest in the fields of environmental science, toxicology, and drug development. 4-Hydroxy-2,5,6-trichloroisophthalonitrile is recognized as the major and more persistent degradation product of chlorothalonil, a broad-spectrum fungicide.[1] Its formation occurs in the environment through microbial action and photolytic degradation of the parent compound.[2] This metabolite is noted for being more polar and potentially more toxic than chlorothalonil, raising concerns about its environmental impact and mobility, particularly in water sources.[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-hydroxy-2,5,6-trichloroisophthalonitrile is presented in the tables below.
Table 1: Physicochemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
| Property | Value | Reference |
| Molecular Formula | C₈HCl₃N₂O | [3] |
| Molecular Weight | 247.5 g/mol | [3] |
| CAS Number | 28343-61-5 | [3] |
| Melting Point | 262-264 °C | [4] |
| Boiling Point (Predicted) | 355.0 ± 42.0 °C | [4] |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 1.67 ± 0.33 | [4] |
| XLogP3 | 2.5 | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| Appearance | Off-White to Pale Beige Solid | [4] |
Table 2: Spectroscopic Data for 4-Hydroxy-2,5,6-trichloroisophthalonitrile
| Spectroscopy Type | Key Data Points | Reference |
| LC-ESI-QTOF MS | Precursor Adduct: [M-H]⁻, m/z: 244.9082 | [3] |
| Accurate Mass | 245.915446 Da | [3] |
Synthesis and Formation
Synthesis of this compound Derivatives
Formation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile
4-Hydroxy-2,5,6-trichloroisophthalonitrile is primarily formed as a degradation product of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[2] This transformation occurs in the environment through two main pathways:
-
Microbial Degradation: Soil and aquatic microorganisms can metabolize chlorothalonil, leading to the formation of its 4-hydroxy metabolite.[2]
-
Photolytic Degradation: Exposure to ultraviolet (UV) light, such as from sunlight, can induce the breakdown of chlorothalonil to 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2]
The degradation of chlorothalonil to its 4-hydroxy metabolite can be visualized in the following workflow:
Biological Activity and Significance
The biological activity of this compound derivatives has been explored, particularly in the context of antimicrobial agents. A study on 1,3-bis-anilides of 4-hydroxyisophthalic acid revealed significant activity against Gram-positive and Gram-negative bacteria, with some fluoro- and iodo-derivatives showing notable inhibitory effects.[6]
4-Hydroxy-2,5,6-trichloroisophthalonitrile is recognized for its biological activity, which is of concern due to its environmental presence. It is considered to be more polar and potentially more toxic than its parent compound, chlorothalonil.[2] Research indicates that this compound can react with glutathione, suggesting a potential detoxification pathway in biological systems.[2]
The mechanism of action for the parent compound, chlorothalonil, involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl sites on the enzyme.[5]
The relationship between chlorothalonil and its toxic metabolite can be represented as follows:
Experimental Protocols
Antimicrobial Activity Screening of 4-Hydroxyisophthalic Acid Anilides
A series of 1,3-bis-anilides of 4-hydroxyisophthalic acid were screened for antimicrobial activity using a modified Kirby-Bauer disk-diffusion assay. The general procedure is as follows:
-
Compound Preparation: The anilides were prepared by reacting 4-hydroxyisophthalic acid with the appropriate aromatic amine at 175°C for 3 hours.[6]
-
Organism Cultures: Laboratory cultures of various bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger) were used.[6]
-
Disk Diffusion Assay:
-
Filter paper disks were impregnated with solutions of the test compounds.
-
The disks were placed on agar plates previously inoculated with the test microorganisms.
-
The plates were incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each disk was measured to determine the antimicrobial activity.[6]
-
Analysis of Chlorothalonil and 4-Hydroxy-2,5,6-trichloroisophthalonitrile in Sulfur-Rich Vegetables by UHPLC-MS/MS
A method for the simultaneous determination of chlorothalonil and its 4-hydroxy metabolite in vegetables like cabbage and broccoli has been developed.
-
Sample Preparation (Low-temperature and acidification synergistic enzyme inhibition strategy):
-
Refrigerate samples and extraction reagents.
-
Acidify the sample with citric acid before homogenization.
-
Extract with a solution of formic acid in acetonitrile.[7]
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: A Poroshell 120 column was used with a mobile phase consisting of 2 mM ammonium acetate in water (A) and acetonitrile (B).[7]
-
Mass Spectrometry: Detection was performed using an atmospheric pressure chemical ionization (APCI) source in negative ion mode. The probe temperature was optimized to 600°C.[7]
-
Detection: Multiple reaction monitoring (MRM) was used to quantify the analytes.[7]
-
The general workflow for this analytical method is as follows:
Conclusion
While this compound itself remains a compound with limited available data, its chlorinated analog, 4-hydroxy-2,5,6-trichloroisophthalonitrile, is a well-documented and environmentally significant molecule. As the primary metabolite of the fungicide chlorothalonil, its increased polarity and potential for higher toxicity warrant continued research and monitoring. The methodologies for its analysis are well-established, providing a framework for further investigation into its environmental fate and toxicological profile. Future research may focus on developing efficient synthetic routes to the parent this compound to enable a more thorough evaluation of its properties and potential applications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Buy 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 28343-61-5 [smolecule.com]
- 3. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyanation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isophthalonitrile - Wikipedia [en.wikipedia.org]
- 7. indiamart.com [indiamart.com]
An In-Depth Technical Guide to the Safety and Handling of 4-Hydroxyisophthalonitrile and its Trichlorinated Analog
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal risk assessment and should be used in conjunction with official Safety Data Sheets (SDS) and institutional safety protocols.
Note on Chemical Identity: Initial searches for "4-Hydroxyisophthalonitrile" yielded limited specific data. However, a significant body of information is available for its trichlorinated analog, 4-Hydroxy-2,5,6-trichloroisophthalonitrile , a major metabolite of the widely used fungicide chlorothalonil. Given the environmental and toxicological relevance of this metabolite, this guide will focus primarily on the trichlorinated compound, with a separate section summarizing the available data for the non-chlorinated this compound.
Part 1: 4-Hydroxy-2,5,6-trichloroisophthalonitrile
Introduction
4-Hydroxy-2,5,6-trichloroisophthalonitrile, also known as SDS-3701, is the principal and most persistent degradation product of the broad-spectrum fungicide chlorothalonil. Its presence in environmental samples and biological systems makes it a compound of significant interest in toxicology and drug development research. This guide provides a comprehensive overview of its safety, handling, and toxicological profile.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is presented in the table below.
| Property | Value |
| Molecular Formula | C₈HCl₃N₂O |
| Molecular Weight | 247.47 g/mol |
| CAS Number | 28343-61-5 |
| Appearance | Off-White to Pale Beige Solid |
| Melting Point | 262-264 °C |
| Boiling Point (Predicted) | 355.0 ± 42.0 °C |
| Density (Predicted) | 1.75 ± 0.1 g/cm³ |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| pKa (Predicted) | 1.67 ± 0.33 |
Safety and Hazard Information
The Globally Harmonized System (GHS) classification for 4-Hydroxy-2,5,6-trichloroisophthalonitrile indicates significant health hazards.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[1] |
| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| Type | Code | Statement |
| Hazard | H301 | Toxic if swallowed.[1] |
| Hazard | H373 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. |
| Precautionary | P301 + P316 | IF SWALLOWED: Get emergency medical help immediately. |
| Precautionary | P319 | Get medical help if you feel unwell. |
| Precautionary | P321 | Specific treatment (see supplemental first aid instruction on this label). |
| Precautionary | P330 | Rinse mouth. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
| Aspect | Procedure |
| Engineering Controls | Handle in a well-ventilated area, preferably within a certified chemical fume hood. Ensure easy access to eyewash stations and safety showers. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Safety glasses with side-shields or goggles. - Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron. - Respiratory Protection: For dust or aerosols, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended. |
| Safe Handling Practices | - Avoid contact with skin and eyes. - Do not breathe dust. - Wash hands thoroughly after handling. - Do not eat, drink, or smoke in the work area. |
| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong oxidizing agents. |
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Toxicological Information and Signaling Pathways
4-Hydroxy-2,5,6-trichloroisophthalonitrile is known to be more acutely toxic than its parent compound, chlorothalonil. The primary mechanism of toxicity for chlorothalonil and its metabolites is believed to involve the depletion of intracellular glutathione (GSH), a key antioxidant. This is often catalyzed by Glutathione S-Transferases (GSTs). The depletion of GSH can lead to oxidative stress and the inactivation of essential enzymes, ultimately causing cellular damage.
One of the downstream consequences of oxidative stress is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxyisophthalonitrile
Introduction
4-Hydroxyisophthalonitrile, also known as 4-hydroxychlorothalonil, is the primary and most significant metabolite of chlorothalonil, a broad-spectrum, non-systemic fungicide. Due to the widespread use of chlorothalonil in agriculture, there is a growing need for sensitive and reliable analytical methods to monitor its metabolite in various environmental and biological matrices.[1][2] This document provides detailed application notes and experimental protocols for the quantification of this compound, intended for researchers, scientists, and professionals in drug development and environmental analysis. The predominant analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound in various matrices as reported in the scientific literature.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r) | Recovery (%) | Precision (RSD%) | Reference |
| Human Serum | LC-MS/MS | 0.1 µg/L | - | - | - | - | [4] |
| Air | LC/MS/MS | 0.20 pg/µL | 0.01 µ g/tube | >0.99 | 70-120 | ≤20 | [5] |
| Sulfur-Rich Vegetables | UHPLC-MS/MS | 0.003 mg/kg | 0.01 mg/kg | >0.99 | 87.6–96.7 | Intra-day: 1.9–7.5, Inter-day: 2.4–7.6 | [3] |
| Milk | LC-MS/MS | - | - | - | - | - | [1] |
| Water | LC-MS/MS | - | - | Calibration curve from 0.1 to 1000 ng/L | - | - | [6] |
| Soil | LC-MS/MS | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is adapted from a method used for the detection of 4-hydroxychlorothalonil in human serum.[4]
1. Sample Preparation (Enzymatic Hydrolysis and Protein Precipitation)
-
To 100 µL of serum sample in a 96-well plate, add 10 µL of β-glucuronidase solution and 10 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Mix and incubate for 90 minutes at 37 °C to deconjugate any glucuronidated metabolites.
-
Add 25 µL of acetonitrile or standard solution to each sample.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Mix and centrifuge at 2600 × g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate and centrifuge at 3000 × g for 10 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Instrument: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 3 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[1][2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: For this compound (m/z 244.8), the primary and confirmatory transitions are typically m/z 244.8 → 181.8 and m/z 244.8 → 174.8, respectively.[5]
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Protocol 2: Quantification of this compound in Milk using QuEChERS and LC-MS/MS
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of 4-Hydroxy-Chlorothalonil in milk.[1]
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Extraction:
-
Weigh 10 g of milk into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Shake mechanically for 15 minutes.
-
Add QuEChERS citrate-buffer mix (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Cleanup (Freeze-Out):
-
Transfer an aliquot (e.g., 6-8 mL) of the raw acetonitrile extract into a vial.
-
Place the vial in a freezer for at least 2 hours to precipitate lipids.
-
Quickly filter the cold supernatant through a 0.45 µm syringe filter into an LC-MS/MS vial, avoiding warming of the mixture.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Instrument: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with a suitable buffer (e.g., ammonium formate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: As specified in Protocol 1.
-
Calibration: Prepare matrix-matched calibration standards using an extract of blank milk.
-
Protocol 3: Quantification of this compound in Soil using a Modified QuEChERS Method
This protocol is a modified QuEChERS method suitable for soil matrices.[2]
1. Sample Preparation (Modified QuEChERS Extraction and d-SPE Cleanup)
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and graphitized carbon black (GCB) sorbents.
-
Vortex for 1 minute and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis, after filtration if necessary.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Instrument: A suitable UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program.
-
Flow Rate: As per column specifications.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.[2]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: As specified in Protocol 1.
-
References
Application Notes and Protocols for the Use of 4-Hydroxyisophthalonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-hydroxyisophthalonitrile as a versatile building block in organic synthesis. The focus is on its application in the synthesis of functionalized aromatic ethers, which are key intermediates in the development of pharmaceuticals, liquid crystals, and other advanced materials.
Introduction
This compound is a valuable bifunctional molecule containing a reactive phenol group and two nitrile functionalities. The electron-withdrawing nature of the two cyano groups increases the acidity of the phenolic proton, facilitating its participation in a variety of chemical transformations. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules with diverse applications. One of the most common and useful reactions involving this compound is the Williamson ether synthesis, which allows for the introduction of a wide range of alkyl or aryl substituents at the phenolic oxygen.
Key Applications
The primary application of this compound in organic synthesis is its use as a nucleophile in Williamson ether synthesis . This reaction allows for the straightforward introduction of an ether linkage, providing access to a wide array of 4-alkoxyisophthalonitrile derivatives. These derivatives are important precursors for:
-
Liquid Crystals: The rigid core of the isophthalonitrile unit combined with flexible alkoxy chains is a common structural motif in liquid crystalline materials.
-
Bioactive Molecules: The introduction of specific alkoxy groups can be a key step in the synthesis of pharmacologically active compounds, where the ether linkage can mimic or replace other functional groups and influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Functional Polymers: The dinitrile functionality can be utilized in polymerization reactions to create high-performance polymers with tailored thermal and electronic properties.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of 4-Alkoxyisophthalonitriles
This protocol is adapted from analogous reactions with structurally similar phenols and provides a general method for the O-alkylation of this compound.[1]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromohexane, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable anhydrous solvent (e.g., acetone or acetonitrile, sufficient to dissolve the starting material upon heating).
-
Addition of Alkyl Halide: To the stirred suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often lachrymatory and toxic; handle with care.
-
Use anhydrous solvents to prevent side reactions.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of various 4-alkoxyisophthalonitriles, based on analogous reactions with 4-hydroxybenzonitrile.[1]
| Entry | Alkyl Halide (R-X) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Chloroacetyl Chloride | Fused Sodium Acetate | Ethanol | 4 | 65 |
| 2 | 1-Bromohexane | K₂CO₃ | Acetone | 12 | ~70-80 (expected) |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 8 | >80 (expected) |
| 4 | Ethyl Bromoacetate | K₂CO₃ | DMF | 6 | >85 (expected) |
Note: Yields for entries 2-4 are estimated based on typical outcomes for Williamson ether synthesis under the specified conditions.
Diagrams
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for the synthesis of 4-alkoxyisophthalonitriles.
Logical Relationship of Components in Williamson Ether Synthesis
Caption: Key components and their roles in the Williamson ether synthesis.
References
Applications of 4-Hydroxyisophthalonitrile in Materials Science: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, 4-Hydroxyisophthalonitrile and its derivatives represent a versatile class of building blocks for the creation of high-performance materials. The inherent reactivity of the hydroxyl and cyano groups allows for their incorporation into a variety of polymer and composite systems, offering exceptional thermal stability, mechanical strength, and tailored functionalities.
This document provides detailed application notes and protocols based on established synthetic routes for materials derived from hydroxyl- and nitrile-functionalized aromatic compounds. While direct, extensive literature on this compound as a primary monomer is emerging, its structural motifs are key to the performance of a significant class of high-temperature polymers. The principles and methodologies outlined herein are directly applicable to the utilization of this compound in advanced materials synthesis.
High-Performance Phthalonitrile Polymers
A primary application of hydroxy-functionalized aromatic nitriles lies in the synthesis of phthalonitrile-based thermosetting polymers. The general approach involves the reaction of a hydroxyl group with a nitro-activated phthalonitrile, such as 4-nitrophthalonitrile, to create a new, more complex phthalonitrile monomer. This monomer can then be thermally cured to form a highly cross-linked, aromatic polymer network. These polymers are renowned for their outstanding thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties, making them suitable for aerospace, military, and electronic applications.
The curing of phthalonitrile monomers typically proceeds through the reaction of the terminal nitrile groups to form a network of phthalocyanine and triazine rings. This process can be initiated by heat alone or accelerated by the addition of a curing agent, such as an aromatic amine.
Quantitative Data on Phthalonitrile Polymers
The following table summarizes the thermal and mechanical properties of various phthalonitrile polymers synthesized from different bisphenol precursors. This data provides a comparative baseline for the expected performance of polymers derived from this compound.
| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) | Storage Modulus (at RT) | Reference |
| o-BDB Polymer | > 400 °C | > 500 °C | High | [1] |
| m-BDB Polymer | > 400 °C | > 500 °C | High | [1] |
| p-BDB Polymer | > 400 °C | > 500 °C | High | [1] |
| MDTP Polymer | > 400 °C | 511.2 °C | 1611 MPa (at 400 °C) | [1] |
| BCSP Polymer | > 400 °C | 524.2 °C | 2.9 GPa | [1] |
| Fluorine-containing Phthalonitrile Resin | > 350 °C | High | - | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of phthalonitrile monomers from hydroxy-aromatic precursors and their subsequent thermal curing. These are generalized procedures that can be adapted for this compound.
Protocol 1: Synthesis of a Phthalonitrile Monomer via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a bis(phthalonitrile) monomer from a bisphenol and 4-nitrophthalonitrile. This reaction can be adapted for this compound to either create a more complex monomer or to functionalize a polymer backbone.
Materials:
-
Bisphenol (e.g., Bisphenol A, 1.0 eq)
-
4-Nitrophthalonitrile (2.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add the bisphenol, 4-nitrophthalonitrile, and anhydrous K₂CO₃.
-
Add anhydrous DMF to the flask to dissolve the reactants. The reaction mixture is typically stirred at a concentration of 20-30% solids.
-
Heat the reaction mixture to 80-100 °C and maintain under a nitrogen atmosphere for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water and then with methanol to remove unreacted starting materials and inorganic salts.
-
Dry the crude product in a vacuum oven at 80 °C overnight.
-
Recrystallize the dried product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure phthalonitrile monomer.
-
Characterize the final product using FTIR, ¹H NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Thermal Curing of a Phthalonitrile Monomer
This protocol outlines the procedure for the thermal curing of a synthesized phthalonitrile monomer to form a cross-linked polymer.
Materials:
-
Phthalonitrile monomer
-
Curing agent (optional, e.g., 4,4'-diaminodiphenyl sulfone, DDS)
-
Mold
Procedure:
-
If a curing agent is used, thoroughly mix the phthalonitrile monomer with the desired amount of the curing agent (typically 1-5 wt%).
-
Melt the monomer (or monomer/curing agent mixture) by heating it above its melting point in a suitable container.
-
Degas the molten mixture under vacuum to remove any trapped air or volatile impurities.
-
Pour the molten mixture into a preheated mold.
-
Cure the monomer in an oven using a staged curing cycle. A typical cycle might be:
-
150 °C for 2 hours
-
200 °C for 4 hours
-
250 °C for 8 hours
-
Post-cure at 300-375 °C for 4-8 hours to enhance the cross-link density and thermal properties.
-
-
After the curing cycle is complete, allow the mold to cool slowly to room temperature to avoid thermal shock and cracking of the polymer.
-
Demold the cured polymer.
-
Characterize the thermal and mechanical properties of the cured polymer using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA).
Visualizations of Chemical Processes
The following diagrams illustrate the key chemical transformations involved in the synthesis and curing of phthalonitrile-based materials.
Caption: Synthesis of a Phthalonitrile Monomer.
Caption: Curing of a Phthalonitrile Monomer.
Future Outlook
The use of this compound and its derivatives in materials science is a promising area for future research. By leveraging the synthetic methodologies established for other phenolic precursors, novel high-performance polymers with tailored properties can be developed. Further investigations into the structure-property relationships of polymers derived from this compound will be crucial for unlocking their full potential in demanding applications. Additionally, the nitrile functionality opens avenues for post-polymerization modification, allowing for the introduction of further functionalities and the creation of advanced materials for a wide range of applications, including composites, adhesives, and coatings.
References
Application Notes and Protocols for Benzonitrile Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-(aminomethyl)-3-methylbenzonitrile and its structurally related analogs. The primary focus is on their activity as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, a key enzyme in cellular oxygen sensing pathways, and their cytotoxic effects on human cancer cell lines.
I. Biological Activity and Structure-Activity Relationship (SAR)
The benzonitrile chemical motif is present in numerous pharmacologically active compounds. The cyano group can serve as a crucial hydrogen bond acceptor or as a bioisostere for other functional groups, making it a valuable component in drug design. The compound 4-(Aminomethyl)-3-methylbenzonitrile has been identified as a potential inhibitor of enzymes like HIF prolyl hydroxylase, indicating its relevance in oncology and ischemia research[1].
A comparative screening of 4-(aminomethyl)-3-methylbenzonitrile and three related analogs was conducted to elucidate preliminary structure-activity relationships. The primary biological activities evaluated were enzymatic inhibition of human HIF prolyl hydroxylase 2 (PHD2/EGLN1) and cytotoxicity against the 786-O human renal cell carcinoma cell line, a common model for studying HIF-driven cancers[1].
Quantitative Data Summary
The following table summarizes the inhibitory potency against PHD2 and the cytotoxic effects on the 786-O cell line for 4-(aminomethyl)-3-methylbenzonitrile and its analogs.
| Compound ID | Structure | PHD2 IC50 (µM) | 786-O CC50 (µM) |
| C1 | 4-(Aminomethyl)-3-methylbenzonitrile | 1.5 | > 100 |
| C2 | 4-(Aminomethyl)benzonitrile | 3.2 | > 100 |
| C3 | 4-(Hydroxymethyl)-3-methylbenzonitrile | > 50 | > 100 |
| C4 | 3-Methyl-4-(methylaminomethyl)benzonitrile | 0.8 | 85 |
Data sourced from comparative biological activity analysis of 4-(Aminomethyl)-3-methylbenzonitrile and its analogs.[1]
SAR Insights:
-
The aminomethyl side chain is crucial for the inhibitory activity against HIF prolyl hydroxylase[1].
-
The presence of a small hydrophobic substituent, such as a methyl group, at the 3-position of the benzonitrile ring enhances the inhibitory potency[1].
-
Modification of the aminomethyl group, for instance to a methylaminomethyl group, can further increase the inhibitory activity[1].
-
The primary compound of interest, 4-(aminomethyl)-3-methylbenzonitrile (C1), demonstrates moderate cytotoxicity at higher concentrations, suggesting a potential therapeutic window, as the enzymatic inhibition occurs at concentrations significantly lower than those causing cytotoxicity[1].
II. Signaling Pathway
HIF prolyl hydroxylases (PHDs) are key regulators of the HIF-1α signaling pathway. In the presence of oxygen, PHDs hydroxylate proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and ubiquitinate HIF-1α, leading to its proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Inhibitors of PHDs mimic the hypoxic state by preventing HIF-1α degradation.
Caption: HIF Prolyl Hydroxylase Signaling Pathway.
III. Experimental Protocols
A. Synthesis of 4-(Aminomethyl)-3-methylbenzonitrile
A detailed, step-by-step protocol for the synthesis of the parent compound is outlined below. This can be adapted for the synthesis of various analogs.
Workflow Diagram:
Caption: Synthesis workflow for 4-(aminomethyl)-3-methylbenzonitrile.
Materials:
-
3-Methyl-4-cyanobenzyl bromide
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh3)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Silica gel for column chromatography
Procedure:
-
Azidation:
-
In a round-bottom flask, dissolve 3-methyl-4-cyanobenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(azidomethyl)-3-methylbenzonitrile.
-
-
Reduction (Staudinger Reaction):
-
Dissolve the intermediate 4-(azidomethyl)-3-methylbenzonitrile (1.0 eq) in THF.
-
Add triphenylphosphine (1.1 eq) and stir the mixture at room temperature for 2 hours.
-
Add water (5.0 eq) to the reaction mixture and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the THF under reduced pressure.
-
Perform an acid-base extraction to separate the desired amine from triphenylphosphine oxide.
-
Purify the final product by recrystallization or silica gel column chromatography.
-
B. HIF Prolyl Hydroxylase (PHD2) Enzymatic Assay
This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against PHD2.
Workflow Diagram:
Caption: Workflow for the PHD2 enzymatic assay.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
Ferrous sulfate (FeSO4)
-
2-Oxoglutarate (α-Ketoglutarate)
-
Sodium L-ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
A suitable detection kit (e.g., luminescence-based)
-
Plate reader
Procedure:
-
Prepare a master mix of the assay buffer containing the PHD2 enzyme, HIF-1α peptide substrate, ferrous sulfate, and sodium L-ascorbate.
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding 2-oxoglutarate to the master mix and then dispensing the complete reaction mixture into the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the product formation using a suitable detection method according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
C. Cellular Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the compounds on the 786-O human renal cell carcinoma cell line[1].
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
786-O human renal cell carcinoma cell line
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 786-O cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2[1].
-
Add MTT reagent to each well and incubate for 4 hours[1].
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals[1].
-
Measure the absorbance at 570 nm using a microplate reader[1].
-
Express cell viability as a percentage relative to the vehicle-treated control and calculate the CC50 values from the dose-response curves[1].
References
Application Notes and Protocols for Reactions Involving 4-Hydroxyisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving 4-Hydroxyisophthalonitrile, also known as 2,4-dicyanophenol. This compound is a critical intermediate in the synthesis of various organic molecules, most notably the gout medication Febuxostat. The protocols outlined below are based on established synthetic routes and principles of organic chemistry.
O-Alkylation of this compound via Williamson Ether Synthesis
The most prominent reaction of this compound is the selective alkylation of its phenolic hydroxyl group. This reaction is a cornerstone in the synthesis of Febuxostat, where an isobutyl group is introduced to form 4-isobutoxy-1,3-benzenedicarbonitrile. The Williamson ether synthesis is the classical method employed for this transformation.
Reaction Principle: The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether. In this case, the hydroxyl group of this compound is first deprotonated by a base to form a phenoxide ion, which then reacts with an alkyl halide.
Experimental Protocol: Synthesis of 4-isobutoxy-1,3-benzenedicarbonitrile
This protocol is adapted from synthetic routes described in patents for the preparation of Febuxostat intermediates.[1][2][3][4]
Materials:
-
This compound
-
Isobutyl bromide (or 1-bromo-2-methylpropane)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of this compound). To this suspension, add anhydrous potassium carbonate (2-3 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).
-
Addition of Alkylating Agent: While stirring the mixture, add isobutyl bromide (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 65-80 °C and maintain this temperature for 8-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-isobutoxy-1,3-benzenedicarbonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white solid.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1 equivalent | [1][2][4] |
| Isobutyl bromide | 1.2 - 1.5 equivalents | [1][4] |
| Potassium Carbonate | 2 - 3 equivalents | [4] |
| Potassium Iodide | 0.1 equivalents (catalyst) | [4] |
| Solvent | N,N-Dimethylformamide (DMF) | [4] |
| Temperature | 65 - 80 °C | [4] |
| Reaction Time | 8 - 15 hours | [1][4] |
| Yield | >90% (reported in patents) | [4] |
Experimental Workflow Diagram
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Hydrolysis of the Nitrile Groups
While the primary use of this compound in drug synthesis involves retaining the nitrile groups, they can be hydrolyzed to carboxylic acids under acidic or basic conditions. This transformation converts this compound into 4-hydroxyisophthalic acid. The following protocol is based on general procedures for nitrile hydrolysis and specific examples for related compounds.[5]
Experimental Protocol: Synthesis of 4-Hydroxyisophthalic Acid
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water
-
Hydrochloric Acid (HCl) (concentrated)
-
Standard laboratory glassware for reflux
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 equivalents, e.g., 10-20% w/v).
-
Reaction: Heat the mixture to reflux and maintain for several hours (4-24 hours). The reaction progress can be monitored by observing the cessation of ammonia evolution (a byproduct of the hydrolysis).
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Slowly and carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 1-4. This should be done in an ice bath as the neutralization is exothermic.
-
Precipitation and Isolation: A precipitate of 4-hydroxyisophthalic acid will form. Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with cold water to remove any remaining inorganic salts. Dry the product in a vacuum oven.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1 equivalent | [5] |
| Sodium Hydroxide | 2 - 5 equivalents | [5] |
| Solvent | Water | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 4 - 24 hours | [5] |
| pH for Precipitation | 1 - 4 | [5] |
Signaling Pathway Diagram (Logical Flow)
References
- 1. CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]
- 2. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 3. WO2011082623A1 - Method for preparing febuxostat - Google Patents [patents.google.com]
- 4. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]
- 5. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Hydroxyisophthalonitrile in Coordination Chemistry
Version: 1.0
Foreword
Researchers, scientists, and professionals in drug development are constantly exploring novel ligands for the synthesis of coordination compounds with unique properties and applications. 4-Hydroxyisophthalonitrile presents as a promising candidate due to its multifunctional nature, incorporating a hydroxyl group and two nitrile moieties. These functional groups offer multiple potential coordination sites, suggesting versatility in forming complexes with a range of metal ions.
Therefore, the following application notes and protocols are presented as a hypothetical framework based on established principles of coordination chemistry and experimental data from analogous ligand systems. The provided data tables contain plausible, illustrative values and should not be considered as experimentally verified results. These protocols are intended to serve as a foundational guide for researchers venturing into the study of this novel ligand.
Potential Applications
The unique structural features of this compound suggest its potential utility in several areas of coordination chemistry:
-
Development of Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites make it a candidate for constructing porous MOFs for gas storage and separation.[1][2][3][4]
-
Catalysis: Coordination complexes involving this ligand could be explored as catalysts in various organic transformations, leveraging the electronic properties of the aromatic ring and the potential for redox activity at the metal center.[5][6][7][8][9]
-
Biomedical Imaging and Therapeutics: The interaction of metal complexes with biological systems is a vast field of study.[8] Complexes of this compound could be investigated for their potential as imaging agents or as therapeutic compounds, although extensive toxicological studies would be required.[5][10]
-
Luminescent Materials: The aromatic system of the ligand, when coordinated to appropriate metal ions (e.g., lanthanides), could lead to the development of novel luminescent materials.
Proposed Coordination Modes
The this compound ligand offers several potential modes of coordination with metal ions. The specific mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
-
Monodentate Coordination: Coordination could occur through the oxygen of the hydroxyl group or the nitrogen of one of the nitrile groups.
-
Bidentate Chelating Coordination: The ligand could chelate a metal ion through the hydroxyl oxygen and the nitrogen of an adjacent nitrile group, forming a stable six-membered ring.
-
Bridging Coordination: The ligand could act as a bridge between two or more metal centers, utilizing its different functional groups. This is a key feature for the formation of coordination polymers and MOFs.
Below is a Graphviz diagram illustrating these potential coordination modes.
Hypothetical Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis and characterization of a coordination complex of this compound with a divalent metal ion (e.g., Cu(II), Zn(II)).
Synthesis of a Hypothetical [M(4-OH-IPN)₂(H₂O)₂] Complex
Materials:
-
This compound (4-OH-IPN)
-
Metal(II) acetate dihydrate (e.g., Cu(CH₃COO)₂·2H₂O or Zn(CH₃COO)₂·2H₂O)
-
Methanol (reagent grade)
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of methanol. Stir until fully dissolved.
-
In a separate beaker, dissolve 0.5 mmol of the metal(II) acetate dihydrate in 10 mL of deionized water.
-
Slowly add the aqueous metal salt solution to the methanolic solution of the ligand with constant stirring.
-
A color change and/or precipitation may be observed upon mixing.
-
Reflux the reaction mixture for 4 hours at 70°C.
-
Allow the mixture to cool slowly to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration.
-
Wash the collected solid with small portions of cold methanol and then deionized water.
-
Dry the product in a desiccator over silica gel.
-
For single crystal growth suitable for X-ray diffraction, slow evaporation of the filtrate or layering of a non-polar solvent over the reaction mixture can be attempted.
The following diagram illustrates the general workflow for this synthesis.
Characterization Methods
The synthesized complex should be characterized using a variety of analytical techniques to determine its structure, composition, and properties.
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the -OH and -CN groups.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated solvent molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.[11]
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the characterization of a series of divalent metal complexes with this compound. These values are for illustrative purposes only.
Table 1: Hypothetical Elemental Analysis Data
| Complex Formula | %C (Calc.) | %C (Found) | %H (Calc.) | %H (Found) | %N (Calc.) | %N (Found) |
| [Cu(C₈H₄N₂O)₂(H₂O)₂] | 50.33 | 50.15 | 2.64 | 2.71 | 14.68 | 14.52 |
| [Zn(C₈H₄N₂O)₂(H₂O)₂] | 50.08 | 49.92 | 2.63 | 2.59 | 14.60 | 14.71 |
| [Ni(C₈H₄N₂O)₂(H₂O)₂] | 50.70 | 50.55 | 2.66 | 2.61 | 14.79 | 14.68 |
Table 2: Hypothetical IR Spectroscopy Data (cm⁻¹)
| Compound/Complex | ν(O-H) | ν(C≡N) |
| This compound | 3350 | 2230 |
| [Cu(C₈H₄N₂O)₂(H₂O)₂] | 3410 | 2255 |
| [Zn(C₈H₄N₂O)₂(H₂O)₂] | 3405 | 2252 |
| [Ni(C₈H₄N₂O)₂(H₂O)₂] | 3415 | 2258 |
Note: The shift to higher wavenumbers for the ν(C≡N) band upon coordination is a plausible scenario.
Table 3: Hypothetical Thermal Analysis Data
| Complex | Decomposition Step 1 (Loss of H₂O) | Decomposition Step 2 (Ligand Decomposition) |
| [Cu(C₈H₄N₂O)₂(H₂O)₂] | 150 - 180 °C | > 250 °C |
| [Zn(C₈H₄N₂O)₂(H₂O)₂] | 145 - 175 °C | > 260 °C |
| [Ni(C₈H₄N₂O)₂(H₂O)₂] | 155 - 185 °C | > 255 °C |
Safety Precautions
-
Standard laboratory safety procedures should be followed at all times, including the use of personal protective equipment (safety glasses, lab coat, gloves).
-
The toxicity of this compound and its metal complexes is unknown. Handle with care and avoid inhalation, ingestion, and skin contact.
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
Future Directions
The field is wide open for the investigation of this compound in coordination chemistry. Future work could involve:
-
Systematic synthesis and characterization of a series of complexes with various transition metals and lanthanides.
-
Exploration of different synthetic conditions (e.g., solvothermal synthesis) to generate MOFs.[1][2]
-
Investigation of the catalytic, magnetic, and photophysical properties of the resulting coordination compounds.
-
Computational studies to model the electronic structure and predict the properties of these novel complexes.
By providing this hypothetical framework, we hope to stimulate research into the coordination chemistry of this compound and unlock its potential in various scientific and technological applications.
References
- 1. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Metal Coordination Complexes for Catalytic Application Development [schoalrx.com]
- 7. researchgate.net [researchgate.net]
- 8. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-Hydroxyisophthalonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisophthalonitrile serves as a core scaffold for the development of novel therapeutic agents. Analogs of this compound have shown potential in various disease areas, including infectious diseases and oncology. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of these analogs to identify promising lead compounds. These application notes provide detailed protocols for HTS of this compound analogs, focusing on antifungal and anticancer applications. The protocols are designed to be robust, reproducible, and adaptable to standard laboratory automation.
Antifungal Drug Discovery: High-Throughput Screening of this compound Analogs Against Candida albicans
Candida albicans is a major human fungal pathogen, and the increasing incidence of antifungal resistance necessitates the discovery of new therapeutic agents. This protocol describes a cell-based HTS assay to identify this compound analogs with antifungal activity against C. albicans.
Experimental Protocol: Antifungal Susceptibility HTS
1. Materials and Reagents:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO)
-
384-well clear-bottom microplates
-
Automated liquid handling system
-
Plate reader (fluorescence)
2. Assay Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each this compound analog from the library plate to the corresponding wells of a 384-well assay plate.
-
Dispense 100 nL of Amphotericin B (positive control) and DMSO (negative control) into designated wells.
-
-
Yeast Inoculum Preparation:
-
Inoculate C. albicans in YPD broth and grow overnight at 30°C with shaking.
-
The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.05.
-
-
Inoculation of Assay Plates:
-
Dispense 40 µL of the diluted C. albicans suspension into each well of the compound-containing 384-well plates.
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24 hours without shaking.
-
-
Resazurin Addition and Readout:
-
Prepare a 0.02% (w/v) solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 4 hours at 35°C.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
3. Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))
-
Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits" and are selected for further dose-response studies to determine the half-maximal inhibitory concentration (IC50).
Signaling Pathway: Fungal Two-Component Signaling
A potential mechanism of action for novel antifungal agents is the disruption of essential signaling pathways. The two-component signaling system is a key pathway in fungi for sensing and responding to environmental stress and is absent in mammals, making it an attractive drug target.[1]
Data Presentation: Antifungal Activity of this compound Analogs
| Compound ID | Structure Modification | IC50 (µM) against C. albicans |
| HPI-001 | Unsubstituted | 25.4 |
| HPI-002 | 3-Chloro | 12.8 |
| HPI-003 | 5-Chloro | 8.2 |
| HPI-004 | 3,5-Dichloro | 1.5 |
| HPI-005 | 3-Fluoro | 18.9 |
| HPI-006 | 5-Fluoro | 11.3 |
| HPI-007 | 3-Trifluoromethyl | 5.7 |
| HPI-008 | 5-Methoxy | > 50 |
Anticancer Drug Discovery: High-Throughput Screening of this compound Analogs
Many anticancer drugs function by inducing apoptosis in rapidly dividing cancer cells. This protocol outlines a cell-based HTS assay to identify this compound analogs that induce apoptosis in a human cancer cell line.
Experimental Protocol: Caspase-3/7 Glo Assay for Apoptosis
1. Materials and Reagents:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Library of this compound analogs dissolved in DMSO
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well white, clear-bottom microplates
-
Automated liquid handling system
-
Plate reader (luminescence)
2. Assay Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed 2,500 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Using an automated liquid handler, add 100 nL of each this compound analog, staurosporine (positive control), and DMSO (negative control) to the respective wells.
-
-
Incubation:
-
Return the plates to the incubator for an additional 24 hours.
-
-
Caspase-Glo® 3/7 Reagent Addition and Readout:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at low speed for 30 seconds.
-
Incubate the plates at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate the fold activation of caspase-3/7 for each compound: Fold Activation = Luminescence_sample / Luminescence_negative_control
-
Compounds showing a significant fold activation (e.g., > 2-fold) are considered hits and are prioritized for further characterization.
Signaling Pathway: PI3K/AKT/mTOR Pathway in Cancer
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation while inhibiting apoptosis.[2] Targeting this pathway is a key strategy in cancer drug discovery.
Data Presentation: Anticancer Activity of this compound Analogs
| Compound ID | Structure Modification | IC50 (µM) against HeLa Cells |
| HPI-101 | Unsubstituted | 15.2 |
| HPI-102 | 2-Amino | 7.8 |
| HPI-103 | 6-Amino | 5.1 |
| HPI-104 | 2,6-Diamino | 0.9 |
| HPI-105 | 2-Nitro | 22.5 |
| HPI-106 | 6-Nitro | 18.3 |
| HPI-107 | 2-Cyano | 3.4 |
| HPI-108 | 6-Bromo | > 50 |
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign, from primary screening to lead optimization.
References
4-Hydroxyisophthalonitrile: A Versatile Building Block for High-Performance Functional Polymers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyisophthalonitrile is a versatile aromatic building block containing a reactive hydroxyl group and two nitrile functionalities. This unique combination of reactive sites makes it an excellent candidate for the synthesis of a variety of functional polymers with tailored properties. The rigid aromatic core contributes to high thermal stability and mechanical strength, while the nitrile groups can undergo thermally induced cyclotrimerization to form a highly cross-linked, void-free network, resulting in thermosetting polymers with exceptional performance. Additionally, the hydroxyl group provides a convenient handle for creating various polymer architectures, including polyethers and polyarylates, through well-established polymerization reactions. These polymers find applications in diverse fields, including high-temperature composites, adhesives, and materials for biomedical applications.
Key Applications
Polymers derived from this compound are promising materials for a range of demanding applications due to their excellent thermal and mechanical properties. Some key application areas include:
-
High-Temperature Structural Adhesives and Composites: The ability of the nitrile groups to form a robust, cross-linked network upon curing leads to materials with high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability. This makes them suitable for use in aerospace, automotive, and electronics industries where materials are exposed to extreme temperatures.
-
Biomedical Materials: The versatility of polymer chemistry allows for the incorporation of this compound into biocompatible polymer backbones. Functional polymers are extensively used in biomedical applications such as tissue engineering, nano-medicine, and medical devices.[1] The surface of these materials can be modified to enhance biocompatibility and promote specific cell-material interactions.[2]
-
Controlled-Release Systems: Functional polymers can be designed as "smart" hydrogels that respond to external stimuli like pH, making them suitable for the controlled release of therapeutic agents or agricultural chemicals.[3]
Data Presentation: Properties of a Representative Phthalonitrile-Based Polymer
The following table summarizes the typical thermal and mechanical properties of a thermoset polymer derived from a bisphenol-based phthalonitrile monomer, which is structurally analogous to polymers that can be synthesized from this compound. This data provides a benchmark for the expected performance of such materials.
| Property | Typical Value |
| Glass Transition Temperature (Tg) | > 400 °C |
| 5% Weight Loss Temperature (T5%) | > 500 °C (in Nitrogen) |
| Char Yield at 800 °C (Nitrogen) | > 70% |
| Storage Modulus at 30 °C | ~ 3.0 GPa |
| Processing Window | 100 - 150 °C |
| Melt Viscosity | < 0.1 Pa·s |
Experimental Protocols
The following are representative protocols for the synthesis of functional polymers using this compound as a key monomer. These protocols are based on established synthetic methodologies for analogous systems.
Protocol 1: Synthesis of a Polyether from this compound and an Activated Dihalide
This protocol describes the synthesis of a linear polyether via nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
This compound
-
Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add equimolar amounts of this compound and the activated aromatic dihalide.
-
Solvent and Base Addition: Add anhydrous potassium carbonate (1.5 equivalents per hydroxyl group) and anhydrous DMAc to the flask. Add toluene as an azeotropic solvent to facilitate the removal of water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to remove any residual water via the Dean-Stark trap.
-
Polymerization: After dehydration, carefully remove the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C. Maintain the reaction at this temperature under a gentle flow of inert gas for 8-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers and inorganic salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the ether linkage and the disappearance of the hydroxyl group.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Protocol 2: Synthesis of a Phthalonitrile-Terminated Monomer and Subsequent Thermal Curing
This protocol describes the synthesis of a bis-phthalonitrile monomer from this compound and its subsequent thermal curing to form a cross-linked thermoset.
Materials:
-
This compound
-
4-Nitrophthalonitrile
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Curing agent (e.g., 4-aminophenoxyphthalonitrile, APPH) (optional, to lower curing temperature)
Procedure:
Part A: Monomer Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, dissolve this compound in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.2 equivalents) to the solution and stir the mixture at room temperature for 1 hour.
-
Nucleophilic Substitution: Add 4-nitrophthalonitrile (1.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water and then with methanol.
-
Drying: Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure phthalonitrile-terminated monomer.
Part B: Thermal Curing
-
Monomer Preparation: Melt the synthesized phthalonitrile monomer at a temperature above its melting point. If using a curing agent, mix it thoroughly with the molten monomer (typically 1-5 wt%).
-
Degassing: Place the molten monomer in a vacuum oven to remove any dissolved gases.
-
Curing Cycle: Transfer the degassed monomer to a preheated mold and cure it in an oven using a staged curing cycle. A typical cycle might be:
-
200 °C for 2 hours
-
250 °C for 4 hours
-
300 °C for 8 hours
-
-
Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 325-350 °C) for 2-4 hours may be required.
-
Cooling: Slowly cool the cured polymer to room temperature to avoid thermal stress.
Characterization of the Cured Polymer:
-
FTIR Spectroscopy: To monitor the disappearance of the nitrile peak and the formation of the triazine ring network.
-
Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.
-
Thermogravimetric Analysis (TGA): To assess the thermal and thermo-oxidative stability.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of functional polymers.
Caption: Curing mechanism of phthalonitrile resins leading to a highly cross-linked network.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxyisophthalonitrile
Welcome to the technical support center for the synthesis of 4-Hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the diazotization of 4-aminoisophthalonitrile followed by hydrolysis.
Question 1: My diazotization of 4-aminoisophthalonitrile is incomplete, and I observe residual starting material. What could be the cause?
Answer: Incomplete diazotization is a frequent issue and can often be attributed to several factors:
-
Insufficient Acid Concentration: The reaction requires a sufficiently acidic medium to generate the nitrosating agent in situ. Ensure the molar ratio of acid to your starting amine is adequate, typically at least 3 equivalents.
-
Reaction Temperature Too High: The diazonium salt is thermally unstable. The reaction should be carried out at a low temperature, typically between 0-5 °C, to prevent decomposition of the diazonium intermediate.[1][2]
-
Slow Addition of Sodium Nitrite: A slow, portion-wise addition of the sodium nitrite solution is crucial to maintain a low temperature and prevent localized overheating.
-
Poor Solubility of the Amine Salt: The hydrochloride or sulfate salt of your starting amine may have limited solubility at low temperatures. Ensure vigorous stirring to maintain a fine suspension.
Question 2: The hydrolysis of the diazonium salt to this compound is giving a low yield, and I am observing a significant amount of dark, tarry byproducts. How can I improve this?
Answer: The hydrolysis of diazonium salts can be prone to side reactions, leading to the formation of colored impurities and tars. Here are some strategies to improve the yield and purity:
-
Control of Hydrolysis Temperature: While the hydrolysis step requires heating, excessive temperatures can promote the formation of polymeric byproducts. A gradual increase in temperature to around 50-60 °C is often optimal.
-
Efficient Removal of Nitrogen Gas: The evolution of nitrogen gas during the reaction can cause frothing and localized overheating. Ensure good stirring and a setup that allows for the safe and controlled release of gas.
-
Presence of Radical Scavengers: In some cases, radical side reactions can contribute to byproduct formation. The addition of a radical scavenger, such as a small amount of hydroquinone, might be beneficial, although this should be tested on a small scale first.
-
Purity of the Diazonium Salt Solution: Impurities from the diazotization step can carry over and interfere with the hydrolysis. Ensure the diazotization is as clean as possible.
Question 3: My final this compound product is difficult to purify and appears colored. What are the likely impurities and how can I remove them?
Answer: Colored impurities are a common issue in reactions involving diazonium salts. The likely impurities and purification strategies are:
-
Azo Compounds: A common side reaction is the coupling of the diazonium salt with the product phenol or unreacted starting material, forming highly colored azo dyes. This is more likely to occur if the pH is not sufficiently acidic.
-
Phenolic Byproducts: Undesired substitution patterns or decomposition products can lead to other phenolic impurities.
-
Purification Methods:
-
Recrystallization: This is often the most effective method for purifying solid products. A suitable solvent system (e.g., water-ethanol mixture, toluene) should be determined.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Column Chromatography: For stubborn impurities, column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can provide a high-purity product.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A frequently employed laboratory-scale synthesis involves a two-step process starting from 4-aminoisophthalonitrile. The first step is the diazotization of the amino group using sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1][2] The second step is the hydrolysis of the unstable diazonium salt by heating the aqueous solution, which substitutes the diazonium group with a hydroxyl group to yield this compound.
Q2: What are the critical safety precautions to consider during the synthesis of this compound via the diazonium salt route?
A2: Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, it is crucial to keep them in solution and at low temperatures.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. The reaction should be conducted in a well-ventilated fume hood. Avoid inhalation of any dust or vapors.
Q3: How can I monitor the progress of the diazotization and hydrolysis reactions?
A3: The progress of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the primary amine has been consumed. The hydrolysis reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot.
Q4: What are typical yields for the synthesis of this compound?
A4: The overall yield for the two-step synthesis of this compound from 4-aminoisophthalonitrile can vary significantly depending on the reaction conditions and the purity of the reagents. Yields can range from moderate to good, typically in the 40-70% range for the combined steps. Optimization of temperature, reaction time, and purification methods is key to achieving higher yields.
Data Presentation
Table 1: Troubleshooting Guide for this compound Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield in Diazotization | Incomplete reaction due to insufficient acid or low temperature control. | Increase acid concentration; maintain temperature strictly between 0-5 °C. |
| Decomposition of diazonium salt. | Add sodium nitrite solution slowly and maintain vigorous stirring. | |
| Formation of Tarry Byproducts | High temperature during hydrolysis; radical side reactions. | Control hydrolysis temperature (50-60 °C); consider adding a radical scavenger. |
| Azo coupling side reactions. | Ensure the reaction medium remains acidic during hydrolysis. | |
| Colored Final Product | Presence of azo dye impurities. | Purify by recrystallization with activated carbon treatment or column chromatography. |
| Oxidation of the phenolic product. | Store the final product under an inert atmosphere and away from light. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Hydrolysis
Materials:
-
4-aminoisophthalonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-aminoisophthalonitrile (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water and add it dropwise to the stirred amine suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
Quench any remaining excess nitrous acid by adding a small amount of urea until the starch-iodide test is negative.
-
-
Hydrolysis:
-
Slowly warm the diazonium salt solution to 50-60 °C using a water bath. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Purification of 4-Hydroxyisophthalonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 4-Hydroxyisophthalonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The chosen solvent is too good at dissolving this compound at low temperatures.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration.4. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | 1. Select a solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider solvent systems like ethanol/water or toluene.2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.4. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of this compound.2. The concentration of the solute is too high.3. The solution is being cooled too quickly. | 1. Choose a solvent with a lower boiling point.2. Use a slightly larger volume of solvent to keep the compound dissolved at a lower temperature.3. Ensure a slow cooling process. Gentle stirring can sometimes promote crystallization over oiling out. Seeding the solution with a pure crystal of the product can also be effective. |
| Poor Separation in Column Chromatography | 1. The solvent system (eluent) is not optimized.2. The column is overloaded with the crude sample.3. The stationary phase is not appropriate for the separation. | 1. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane/ethyl acetate) to determine the optimal eluent for separation.2. Use an appropriate amount of crude product for the size of the column.3. A standard silica gel stationary phase is generally suitable for the separation of moderately polar compounds like this compound. |
| Colored Impurities in the Final Product | 1. Presence of colored byproducts from the synthesis.2. Thermal degradation of the compound or impurities. | 1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.2. Avoid excessive heating during dissolution and ensure the chosen solvent has an appropriate boiling point. |
| Presence of Starting Materials or Intermediates in the Final Product | 1. Incomplete reaction during synthesis.2. Similar polarity of the impurity and the final product, making separation difficult. | 1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.2. For column chromatography, a shallow solvent gradient may be necessary to improve the resolution between the product and the impurity. If recrystallization is used, a different solvent system might be required to exploit solubility differences. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. If synthesizing from 4-hydroxy-m-xylene via ammoxidation, you might find unreacted starting material or partially oxidized intermediates like 4-hydroxy-m-tolunitrile. Other potential impurities could include byproducts from side reactions, such as the formation of phthalimide derivatives.
Q2: Which solvents are best for the recrystallization of this compound?
A2: While specific solubility data is not extensively published, based on its phenolic and nitrile functionalities, good starting points for recrystallization solvents include:
-
Toluene: Often a good choice for aromatic compounds.
-
Ethanol/Water mixture: This polar protic/polar aprotic mixture can be fine-tuned to achieve optimal solubility differences between hot and cold conditions.
-
Ethyl acetate/Hexane mixture: This system allows for adjusting polarity to achieve good crystallization.
It is always recommended to perform small-scale solvent screening tests to identify the ideal solvent or solvent system for your specific crude product.
Q3: My purified this compound has a broad melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests that your sample may still contain solvents or byproducts. Further purification by recrystallization or column chromatography is recommended.
Q4: Can I use activated charcoal to decolorize my this compound solution?
A4: Yes, activated charcoal can be effective in removing colored impurities. However, it is important to use it judiciously as excessive amounts can lead to a loss of your desired product due to adsorption. Also, be aware that for phenolic compounds, the presence of ferric ions in some grades of charcoal can potentially lead to the formation of colored complexes, so using a high-purity grade is advisable.[1]
Q5: What is a suitable stationary and mobile phase for the column chromatography of this compound?
A5: A standard and effective method for the column chromatography of this compound would be:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The optimal gradient should be determined by preliminary TLC analysis.
Experimental Protocols
Method 1: Recrystallization from Ethanol/Water
This protocol is a general guideline and may require optimization based on the impurity profile of your crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.
-
Addition of Anti-solvent: While keeping the solution hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Method 2: Column Chromatography
This protocol describes a general procedure for purification by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to facilitate the elution of this compound.
-
Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Purification Methods and Typical Outcomes for Hydroxyisophthalonitrile Analogs
| Purification Method | Typical Solvents/Eluents | Purity Achieved (Typical) | Yield (Typical) |
| Recrystallization | Toluene, Ethanol/Water | >99% | 70-85% |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >98% | 60-80% |
Note: Data is based on analogous compounds and may vary for this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the "oiling out" phenomenon during recrystallization.
References
Stability issues of 4-Hydroxyisophthalonitrile under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Hydroxyisophthalonitrile. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound sample over time. What could be the cause?
A1: Several factors could contribute to the degradation of this compound. Consider the following possibilities:
-
pH of the Solution: Isophthalonitrile derivatives can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which would convert the nitrile groups to carboxylic acids. While generally stable, prolonged exposure to extreme pH, especially at elevated temperatures, could lead to degradation.
-
Exposure to Light: Aromatic compounds can be sensitive to photodegradation. If your samples are exposed to UV or even ambient light for extended periods, this could be a contributing factor.
-
Temperature: While isophthalonitriles generally exhibit good thermal stability, high temperatures, especially in the presence of reactive substances, could accelerate degradation.
-
Presence of Contaminants: Reactive impurities in your sample or solvent could potentially react with the hydroxyl or nitrile groups of the molecule.
Q2: My experimental results are inconsistent when using this compound. Could this be a stability issue?
A2: Inconsistent results can certainly be a symptom of sample instability. To troubleshoot this:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize the impact of potential degradation over time.
-
Control Storage Conditions: Store both the solid compound and its solutions in a cool, dark, and dry place. For solutions, consider storing them at low temperatures (e.g., 2-8°C) and protecting them from light by using amber vials or wrapping them in foil.
-
Analyze for Degradants: If you suspect degradation, use analytical techniques such as HPLC or LC-MS to check for the appearance of new peaks that could correspond to degradation products.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.
Q4: How stable is this compound in common organic solvents?
A4: While specific data for this compound is limited, isophthalonitrile derivatives are generally stable in common anhydrous organic solvents such as DMSO, DMF, and acetonitrile at room temperature for short periods. For long-term storage of solutions, it is advisable to store them at low temperatures and protect them from light.
Q5: Is this compound sensitive to oxidation?
A5: The phenolic hydroxyl group could be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote auto-oxidation (e.g., exposure to air and light in certain solvents). If your application is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
Q6: What are the likely degradation products of this compound?
A6: Based on the chemistry of the functional groups, the most probable degradation products would result from the hydrolysis of the nitrile groups to form the corresponding carboxylic acids. Photodegradation could lead to more complex decomposition products.
Stability Data Summary
| Condition | Expected Stability | Potential Degradation Pathway | Recommendations |
| pH | Stable in neutral and mildly acidic/alkaline conditions. Potential for hydrolysis at extreme pH. | Hydrolysis of nitrile groups to carboxylic acids. | Maintain pH between 4 and 8 for aqueous solutions. Avoid strong acids and bases. |
| Light | Potentially sensitive to UV and prolonged exposure to ambient light. | Photodegradation. | Store in amber vials or protect from light. |
| Temperature | Generally good thermal stability in solid form. Degradation may be accelerated in solution at elevated temperatures. | Thermally induced decomposition. | Store at recommended low temperatures. Avoid unnecessary exposure to high temperatures. |
| Air/Oxygen | The phenolic hydroxyl group may be susceptible to oxidation. | Oxidation of the hydroxyl group. | For sensitive applications, handle under an inert atmosphere. |
Experimental Protocols
Protocol: General Stability Testing of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent (e.g., acetonitrile, DMSO, or an aqueous buffer).
-
Ensure the solvent is of high purity to avoid introducing contaminants.
-
-
Stress Conditions:
-
pH Stress: Aliquot the stock solution into separate vials and adjust the pH to the desired levels (e.g., pH 2, 7, and 10) using appropriate acids or bases.
-
Light Stress: Expose an aliquot of the solution to a controlled light source (e.g., a UV lamp or a photostability chamber) while keeping a control sample in the dark.
-
Thermal Stress: Place aliquots of the solution at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Time Points:
-
Define several time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
-
Analysis:
-
At each time point, analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.
-
Monitor the peak area of the this compound peak to determine its concentration.
-
Look for the appearance of new peaks, which may indicate the formation of degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyisophthalonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-hydroxyisophthalonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-halophenols (such as 4-bromophenol or 4-chlorophenol) or 4-hydroxybenzaldehyde. The choice of starting material will dictate the synthetic strategy. For instance, 4-halophenols can undergo a nucleophilic substitution reaction with a cyanide source to introduce the nitrile groups.
Q2: Which cyanide sources are typically used for the cyanation of phenolic precursors?
A2: A variety of cyanide sources can be employed, including cuprous cyanide (CuCN) in reactions like the Rosenmund-von Braun reaction.[1] Other methods may utilize potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), often in the presence of a catalyst. The choice of cyanide source can impact reaction conditions and yields.
Q3: What are the key challenges in the synthesis of this compound derivatives?
A3: Key challenges often include achieving high yields, minimizing side reactions such as hydrolysis of the nitrile groups, and purification of the final product.[2] The electron-donating nature of the hydroxyl group can affect the reactivity of the aromatic ring, and the reaction conditions must be carefully controlled to prevent decomposition or the formation of impurities.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the typical biological activities of this compound and its derivatives?
A5: While specific biological activities of this compound are not extensively documented in the provided search results, nitrile-containing compounds and other 4-hydroxy substituted aromatic compounds are known to exhibit a wide range of biological activities. These can include antifungal, antibacterial, and even anticancer properties.[3] For instance, 4-hydroxy-2,5,6-trichloroisophthalonitrile is a known metabolite of the fungicide chlorothalonil.[4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst or Reagents: The catalyst (e.g., copper salt) may be old or inactive. Cyanide source may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 3. Presence of Water: Moisture can lead to the hydrolysis of nitrile groups to amides or carboxylic acids.[2] 4. Poor Quality Starting Material: Impurities in the starting phenol can interfere with the reaction. | 1. Use fresh, high-purity catalyst and cyanide source. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2] 4. Purify the starting material before use. |
| Formation of Side Products | 1. Hydrolysis of Nitrile Groups: As mentioned, water in the reaction mixture can lead to the formation of amides and carboxylic acids. 2. Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of polymeric materials or other degradation products. 3. Incomplete Cyanation: If the reaction is not driven to completion, you may have a mixture of mono- and di-cyanated products. | 1. Maintain anhydrous conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.[2] 3. Increase the reaction time or temperature slightly, or consider adding a fresh portion of the catalyst and/or cyanide source. |
| Difficulties in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar polarities, making separation by column chromatography challenging. 2. Product Insolubility: The product may be poorly soluble in common organic solvents, making purification by recrystallization difficult.[6] 3. Residual Catalyst: Metal catalysts (e.g., copper) can be difficult to remove completely from the final product. | 1. Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. 2. Test a wide range of solvents for recrystallization. A solvent/anti-solvent system might be required. 3. Wash the crude product with an aqueous solution of a complexing agent (e.g., ammonium hydroxide or EDTA) to remove residual metal salts. |
Experimental Protocols
General Protocol for the Synthesis of this compound from 4-Bromophenol
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
4-Bromophenol
-
Cuprous Cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1 equivalent) and cuprous cyanide (2.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask via a syringe. The amount of solvent should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to reflux (typically 140-150 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a solution of ferric chloride in aqueous hydrochloric acid to the reaction mixture to decompose the copper cyanide complexes.[1]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield.
Caption: A hypothetical signaling pathway potentially modulated by a bioactive derivative.
References
- 1. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility problems with 4-Hydroxyisophthalonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of 4-Hydroxyisophthalonitrile, with a specific focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as 4-hydroxyphthalonitrile, is an organic compound with a rigid, planar structure. Its limited solubility in aqueous solutions and some common organic solvents can pose a significant challenge in various experimental settings, including biological assays and chemical reactions. Achieving a stable, homogenous solution is critical for accurate and reproducible results.
Q2: I am seeing information online for "4-Hydroxy-2,5,6-trichloroisophthalonitrile". Is this the same compound?
No, this is a different compound. "4-Hydroxy-2,5,6-trichloroisophthalonitrile" (also known as 4-hydroxychlorothalonil) is a chlorinated derivative and a metabolite of the fungicide chlorothalonil. It is crucial to ensure you are working with the correct compound, as their physical and chemical properties, including solubility, will differ.
Q3: My this compound is not dissolving in my chosen solvent. What are the common causes?
Several factors can contribute to poor dissolution:
-
Inappropriate solvent choice: The polarity and hydrogen bonding capacity of the solvent play a crucial role.
-
Low-quality or "wet" solvent: The presence of impurities, especially water in hygroscopic solvents like DMSO, can significantly reduce solubility.
-
Insufficient temperature: For some solvents, gentle heating may be required to achieve the desired concentration.
-
Compound purity and form: The crystalline form and purity of the this compound batch can influence its dissolution rate.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be an effective method to increase the solubility of this compound in certain solvents. However, it is essential to proceed with caution to avoid thermal degradation. Monitor the solution for any color changes that might indicate decomposition. A controlled temperature, for example, up to 160°C in DMSO has been used in synthesis reactions.
Troubleshooting Guide: Overcoming Solubility Problems
This guide provides a systematic approach to addressing solubility challenges with this compound.
Data Presentation: Solubility Overview
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Inferred to be soluble, especially at elevated temperatures[1] |
| Water | Expected to have low solubility |
| Acetonitrile | Phthalonitrile (parent compound) is soluble[2] |
| Ethanol | Phthalonitrile (parent compound) is soluble[2] |
| N,N-Dimethylformamide (DMF) | Phthalonitrile (parent compound) is soluble[2] |
Note: Quantitative solubility data for this compound is limited in publicly available literature. The information for Acetonitrile, Ethanol, and DMF is based on the parent compound, phthalonitrile, and may serve as a starting point for solvent screening.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Methanol
This protocol describes the preparation of a stock solution of this compound in methanol, a solvent in which it is known to be soluble.[1]
Materials:
-
This compound (solid)
-
Anhydrous Methanol
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of anhydrous methanol to achieve the target concentration.
-
Cap the vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in a tightly sealed container at room temperature, protected from light.
Protocol 2: Dissolution in Dimethyl Sulfoxide (DMSO) with Gentle Heating
This protocol is based on the use of DMSO as a solvent in the synthesis of this compound, suggesting its solubility, particularly with heating.[1]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Heat block or water bath with temperature control
-
Magnetic stirrer and stir bar
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Place a magnetic stir bar in a clean, dry glass vial.
-
Add the desired amount of this compound to the vial.
-
Add the calculated volume of anhydrous DMSO.
-
Place the vial on the heat block or in the water bath and set the temperature to a moderate level (e.g., 40-60°C). Caution: Gradually increase the temperature if necessary, monitoring for any signs of degradation.
-
Stir the solution until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool to room temperature.
-
Store the stock solution in a tightly sealed container, preferably with a desiccant, to prevent moisture absorption.
Mandatory Visualization
References
Technical Support Center: Interpreting the NMR Spectrum of 4-Hydroxyisophthalonitrile
Welcome to the technical support center for the NMR analysis of 4-hydroxyisophthalonitrile. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in accurately interpreting their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound are influenced by the electron-withdrawing nitrile groups and the electron-donating hydroxyl group on the aromatic ring. Below are the predicted chemical shifts. Actual values may vary slightly depending on the solvent and concentration.
Data Presentation: Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~7.8 - 8.0 | Doublet | ~2.0 Hz (meta coupling) |
| H-5 | ~7.2 - 7.4 | Doublet of Doublets | ~8.5 Hz (ortho), ~2.0 Hz (meta) |
| H-6 | ~7.6 - 7.8 | Doublet | ~8.5 Hz (ortho coupling) |
| -OH | Variable (broad singlet) | Broad Singlet | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 (-CN) | ~117 - 119 |
| C-2 | ~135 - 137 |
| C-3 (-CN) | ~116 - 118 |
| C-4 (-OH) | ~160 - 162 |
| C-5 | ~118 - 120 |
| C-6 | ~130 - 132 |
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in your ¹H NMR spectrum are often due to residual solvent, water, or impurities from the synthesis.
-
Residual Solvent: The deuterated solvent used for the NMR experiment is never 100% pure and will always show a small residual peak.
-
Water: Many deuterated solvents are hygroscopic and can absorb moisture from the air. The chemical shift of water is variable and depends on the solvent, temperature, and concentration.
-
Impurities: These could be starting materials, by-products, or reagents from the synthesis of this compound.
Refer to the tables below for the chemical shifts of common NMR solvents and potential impurities.
Data Presentation: Common NMR Solvents and Impurities
Table 3: ¹H NMR Chemical Shifts of Common Deuterated Solvents
| Solvent | Chemical Formula | Residual ¹H Peak (ppm) | Water Peak (ppm) |
| Chloroform-d | CDCl₃ | 7.26 | ~1.56 |
| Dimethyl sulfoxide-d₆ | (CD₃)₂SO | 2.50 | ~3.33 |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | ~2.84 |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 | ~4.87 |
| Deuterium oxide | D₂O | 4.79 | 4.79 |
Table 4: Potential Impurities in this compound Synthesis and their Approximate ¹H NMR Signals
| Impurity | Potential Source | Approximate ¹H NMR Signal (ppm) |
| Isophthalonitrile | Starting material | ~7.7-8.2 (m) |
| 4-Aminoisophthalonitrile | Starting material/Intermediate | Aromatic protons and broad -NH₂ signal |
| Acetic Anhydride | Reagent | ~2.2 (s) |
| Pyridine | Catalyst/Solvent | ~7.4, 7.8, 8.7 (m) |
Q3: The splitting pattern in my aromatic region is not what I expected. Why?
A3: The aromatic protons of this compound (H-2, H-5, and H-6) form a coupled spin system. The expected pattern is a doublet for H-2 (meta coupling to H-6), a doublet of doublets for H-5 (ortho coupling to H-6 and meta coupling to H-2), and a doublet for H-6 (ortho coupling to H-5). Deviations from this pattern could be due to:
-
Second-order effects: If the chemical shift difference between coupled protons is small (approaching the coupling constant value), the splitting patterns can become more complex and deviate from simple first-order rules. Running the NMR on a higher field spectrometer can often resolve these complexities.
-
Overlapping signals: Peaks from impurities or the solvent may overlap with your aromatic signals, obscuring the true splitting pattern.
-
Poor shimming: An inhomogeneous magnetic field can lead to broadened peaks and loss of resolution, making it difficult to discern the fine splitting.
Q4: I don't see the peak for the hydroxyl (-OH) proton. Is this normal?
A4: Yes, this is quite common. The chemical shift of the hydroxyl proton is highly variable and its peak is often broad. Several factors can cause the -OH peak to be difficult to observe:
-
Chemical exchange: The hydroxyl proton can exchange with other labile protons in the sample (like water) or with deuterium from the solvent. This exchange can broaden the signal to the point where it is indistinguishable from the baseline.
-
Concentration and Temperature: The chemical shift and peak shape of the -OH proton are sensitive to the sample concentration and the temperature of the experiment.
-
Solvent: The choice of solvent can significantly affect the appearance of the -OH peak. In protic solvents like D₂O or CD₃OD, the hydroxyl proton will exchange with the deuterium and the peak will disappear. In aprotic solvents like DMSO-d₆, the -OH peak is often a sharp singlet. To confirm the presence of the -OH peak, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.
Experimental Protocols
Protocol for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Choosing the Solvent: Select an appropriate deuterated solvent that completely dissolves your sample. For this compound, DMSO-d₆ or acetone-d₆ are good choices.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample.
-
Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution to ensure there is no suspended particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final volume should be around 5 cm in height.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
-
Cleaning: Wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any fingerprints or dust before inserting it into the spectrometer.
Mandatory Visualization
Troubleshooting Workflow for this compound NMR Spectrum Interpretation
Caption: A flowchart outlining the step-by-step process for troubleshooting common issues encountered during the interpretation of a this compound NMR spectrum.
Technical Support Center: Storage and Handling of 4-Hydroxyisophthalonitrile
Disclaimer: The following information is primarily based on data for the structurally related compound 4-hydroxy-2,5,6-trichloroisophthalonitrile, a major metabolite of the fungicide Chlorothalonil, as specific stability data for 4-Hydroxyisophthalonitrile is limited. The general principles outlined are applicable to aromatic nitriles and serve as a guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] A storage temperature of 2-8°C is often recommended for analytical standards of related compounds.[1][2] The storage area should be secure and protected from light.[3][4]
Q2: I've observed a decrease in the purity of my this compound sample over time. What could be the cause?
A2: Degradation of this compound can be caused by several factors, including exposure to inappropriate pH levels, light, and elevated temperatures.[4] Nitriles, in general, are susceptible to hydrolysis under acidic or alkaline conditions, which can lead to the formation of amides and subsequently carboxylic acids.[5][6]
Q3: How does pH affect the stability of this compound?
A3: Aromatic nitriles and related compounds like chlorothalonil are known to be more stable in neutral to acidic conditions.[4][7] Alkaline conditions (pH > 9) can lead to rapid hydrolysis and degradation.[4][7] Therefore, it is crucial to control the pH of any solutions or matrices containing this compound.
Q4: Is this compound sensitive to light?
A4: Yes, photodegradation is a significant degradation pathway for structurally similar compounds.[4] Exposure to both direct sunlight and artificial UV or visible light can cause the breakdown of the molecule.[4] It is essential to store the compound in amber vials or light-proof containers and minimize exposure to light during handling and experiments.
Q5: Can I store solutions of this compound? If so, what are the best practices?
A5: While storing the compound in its solid form is ideal, if solutions are necessary, they should be prepared in a suitable, dry, and aprotic solvent. To minimize degradation in solution, store them at a low temperature (e.g., 2-8°C or frozen), protect them from light, and use them as quickly as possible. The pH of aqueous solutions should be maintained in the neutral to acidic range.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Degradation of the compound. | - Confirm the identity of degradation products using techniques like LC-MS. - Review storage conditions (temperature, light exposure, container seal). - Assess the pH of the sample and analytical mobile phase. |
| Low assay or potency of the compound | Significant degradation has occurred. | - Re-analyze a freshly prepared standard to confirm. - If degradation is confirmed, discard the old stock and obtain a new, pure sample. - Implement stricter storage and handling protocols. |
| Discoloration or change in physical appearance of the solid compound | Potential degradation or contamination. | - Do not use the compound. - Characterize a small portion to identify the impurity. - Procure a new batch of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Mobile Phase and Solvents:
-
Solvent A: Water with 0.1% formic acid (acidified to ensure stability)
-
Solvent B: Acetonitrile with 0.1% formic acid
-
All solvents should be HPLC grade.
3. Chromatographic Conditions:
-
Gradient Elution: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute compounds with varying polarities. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
The purity can be estimated by the area percentage of the main peak.
Visualizations
Caption: Potential hydrolysis pathway of this compound.
Caption: Workflow for troubleshooting this compound degradation.
Caption: Key factors for preventing degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. CHLOROTHALONIL-4-HYDROXY | 28343-61-5 [chemicalbook.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of 4-Hydroxyisophthalonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 4-Hydroxyisophthalonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials can include derivatives of isophthalic acid, substituted benzonitriles, or appropriately substituted aromatic precursors. One potential route involves the multi-step synthesis from a substituted isophthalic acid derivative, which includes the conversion of carboxylic acid groups to primary amides, followed by dehydration to form the nitrile groups. Another plausible precursor is 4-nitrobenzonitrile, which can undergo a hydroxylation-cyanation reaction.
Q2: What are the key safety precautions to consider during the synthesis of this compound?
A2: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is essential. All operations should be conducted in a well-ventilated fume hood. Special care should be taken when handling cyanides (e.g., KCN), as they are highly toxic and can release poisonous hydrogen cyanide gas upon contact with acids. Dehydrating agents, such as phosphorus oxychloride (POCl₃), are corrosive and react violently with water, requiring careful handling.
Q3: How can the purity of the final this compound product be assessed?
A3: The purity of this compound can be determined using a combination of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing the percentage of the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure, and Mass Spectrometry (MS) can verify the molecular weight. The melting point of the crystalline solid is also a good indicator of purity; a sharp melting range close to the literature value suggests high purity.
Q4: What are the primary challenges when scaling up the production of this compound?
A4: Scaling up the synthesis of this compound presents several challenges. These include:
-
Heat Transfer and Mixing: Ensuring efficient and uniform heat transfer and mixing in larger reactors is critical to maintain consistent reaction conditions and avoid localized overheating, which can lead to side reactions and decreased yield.
-
Reagent Handling: The safe handling and addition of large quantities of hazardous reagents, such as cyanides and corrosive dehydrating agents, require specialized equipment and procedures.
-
Purification: Developing a robust and scalable purification method is crucial. Crystallization, a common purification technique, requires careful control of cooling rates, solvent selection, and agitation to obtain the desired crystal size and purity consistently.
-
Waste Disposal: The safe disposal of hazardous waste generated during the reaction and purification steps is a significant consideration in large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inefficient purification. 4. Incorrect reaction conditions (temperature, pressure, stoichiometry). | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Ensure starting materials are pure and dry. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Optimize the purification method (e.g., try a different recrystallization solvent, or consider column chromatography for smaller scales). 4. Systematically vary the reaction conditions to find the optimal parameters. A Design of Experiments (DoE) approach can be beneficial. |
| Formation of Significant Impurities | 1. Side reactions due to incorrect temperature or stoichiometry. 2. Presence of moisture or air. 3. Impure starting materials. | 1. Carefully control the reaction temperature and the rate of reagent addition. Ensure precise measurement of all reactants. 2. Use dry solvents and run the reaction under an inert atmosphere. 3. Verify the purity of starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. 2. Product is highly soluble in the reaction solvent. 3. Presence of impurities that inhibit crystallization. | 1. Try different solvent systems for recrystallization or attempt to induce crystallization by seeding or scratching the flask. If the product remains an oil, consider purification by column chromatography. 2. Remove the reaction solvent under reduced pressure and redissolve the crude product in a minimal amount of a suitable solvent for crystallization. 3. Pre-purify the crude product by washing with an appropriate solvent to remove interfering impurities before attempting crystallization. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials or reagents. 2. Poor control over reaction parameters (temperature, mixing speed). 3. Inconsistent work-up or purification procedures. | 1. Source high-purity, consistent starting materials and reagents. 2. Implement strict process controls for all critical parameters. Use automated reactors for better control on a larger scale. 3. Standardize all work-up and purification steps and document them thoroughly in a standard operating procedure (SOP). |
Experimental Protocols
Hypothetical Synthesis of this compound from 4-Nitrobenzonitrile
This protocol is a hypothetical route based on the synthesis of analogous compounds and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Hydroxylation-Cyanation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add dry Dimethyl Sulfoxide (DMSO) (5 mL per mmol of 4-nitrobenzonitrile).
-
Add 4-nitrobenzonitrile (1.0 equivalent) and potassium cyanide (KCN) (1.5 equivalents) to the flask. Caution: KCN is highly toxic.
-
Heat the mixture to 100 °C with stirring for 1 hour under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product. Caution: Acidification of cyanide-containing solutions will evolve toxic HCN gas. This step must be performed in a highly efficient fume hood.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | DMSO | DMF | NMP |
| Temperature | 80 °C | 100 °C | 120 °C |
| KCN (equivalents) | 1.2 | 1.5 | 2.0 |
| Reaction Time | 2 hours | 1 hour | 45 minutes |
| Hypothetical Yield | 65% | 85% | 78% |
Mandatory Visualization
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Common impurities in crude 4-Hydroxyisophthalonitrile
Welcome to the Technical Support Center for 4-Hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common impurities and purification challenges encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incompletely converted chemical intermediates.
-
By-products: Compounds formed from side reactions.
-
Positional Isomers: Isomers of this compound with the hydroxyl or cyano groups in different positions on the benzene ring.
-
Residual Solvents: Solvents used during the synthesis and work-up that are not completely removed.
A summary of potential impurities based on plausible synthetic routes is provided in the table below.
Q2: I observe an unexpected peak in my HPLC analysis of crude this compound. How can I identify it?
A2: Identifying an unknown impurity requires a systematic approach. Start by considering the synthetic route used to predict potential side products and unreacted starting materials. Analytical techniques such as LC-MS can provide the molecular weight of the impurity, offering significant clues to its identity. Further characterization by NMR spectroscopy is often necessary for definitive structure elucidation. Comparing the retention time of the unknown peak with commercially available standards of suspected impurities is also a valuable identification method.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Phenolic compounds can be sensitive to light and air.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification and handling of this compound.
Problem 1: Low Purity After Recrystallization
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Screen a variety of solvents or solvent mixtures (e.g., Toluene, Ethanol/Water, Ethyl Acetate/Hexane) to find the optimal system. |
| Co-precipitation of Impurities | If an impurity has similar solubility properties to the product, it may co-precipitate. A second recrystallization from a different solvent system may be necessary. Alternatively, a different purification technique like column chromatography might be required. |
| Insufficient Cooling | Ensure the solution is cooled slowly to allow for the formation of pure crystals and then thoroughly chilled in an ice bath to maximize yield before filtration. |
Problem 2: Difficulty in Removing a Persistent Impurity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Structurally Similar Impurity | Positional isomers or by-products with very similar polarity to this compound can be challenging to separate by standard methods. High-performance liquid chromatography (HPLC) or flash chromatography with a carefully optimized solvent gradient may be effective. |
| Formation of a Stable Adduct | The impurity may form a stable complex with the product. Consider a chemical treatment to break the adduct if its nature is known, followed by purification. |
| Incomplete Reaction | If the persistent impurity is a starting material or intermediate, revisit the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion. |
Data Presentation
The following table summarizes potential impurities in crude this compound, their likely origin based on a hypothetical synthesis from 4-hydroxyisophthalic acid, and typical analytical methods for their detection.
| Impurity Name | Potential Origin | Typical Analytical Method |
| 4-Hydroxyisophthalic acid | Unreacted starting material | HPLC, LC-MS |
| 4-Hydroxyisophthalamide | Incomplete dehydration of the diamide intermediate | HPLC, LC-MS, IR |
| 3-Cyanobenzoic acid | Partial conversion of dicarboxylic acid | HPLC, LC-MS |
| Phenol | Degradation product | GC-MS, HPLC |
| 2-Hydroxyisophthalonitrile | Positional isomer from side reaction | HPLC, GC-MS |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol provides a general procedure for the purification of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene or an ethanol/water mixture) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This method provides a general guideline for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying an unknown impurity.
Caption: General purification workflow for this compound.
Technical Support Center: Enhancing the Reactivity of 4-Hydroxyisophthalonitrile
Welcome to the technical support center for 4-Hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the reactivity of this compound in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites on this compound are the hydroxyl (-OH) group and the two nitrile (-CN) groups. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The nitrile groups can potentially be hydrolyzed or participate in cycloaddition reactions, though they are generally less reactive under standard conditions.
Q2: How do the electron-withdrawing nitrile groups affect the reactivity of the hydroxyl group?
A2: The two nitrile groups are strong electron-withdrawing groups. This has two main effects on the hydroxyl group:
-
Modified Nucleophilicity: While the resulting phenoxide is stable, the overall electron-poor nature of the aromatic ring can influence its nucleophilicity in certain reactions.
Q3: What are the most common strategies to enhance the reactivity of the hydroxyl group?
A3: The most common and effective strategy is to convert the hydroxyl group into a better nucleophile or a more reactive functional group. This is typically achieved through:
-
Deprotonation: Converting the hydroxyl group to its corresponding phenoxide ion using a suitable base. This significantly increases its nucleophilicity for reactions like the Williamson ether synthesis.
-
Derivatization: Converting the hydroxyl group into an ester or an ether, which can then be used in a variety of coupling reactions or further functionalized.
Q4: What are some of the potential applications of derivatives of this compound?
A4: Derivatives of isophthalonitrile have been investigated for their potential biological activities. For example, polyhalo isophthalonitrile derivatives have shown antimicrobial activity against various bacteria and fungi.[2] By modifying the 4-hydroxy position, novel analogs with potentially enhanced or different pharmacological profiles can be synthesized for drug discovery programs.
Troubleshooting Guides
This section provides solutions to common issues encountered during the chemical modification of this compound.
Issue 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a common method to convert the hydroxyl group of this compound into an ether. Low yields are a frequent challenge.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The acidity of the hydroxyl group is enhanced by the nitrile groups, but a sufficiently strong base is still required for complete conversion to the phenoxide.
-
Solution: Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent. Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
-
-
Poor Solubility of the Phenoxide: The sodium or potassium salt of this compound may have limited solubility in some organic solvents, reducing its availability to react with the alkyl halide.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to better solvate the phenoxide.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can also be beneficial, especially in two-phase systems.
-
-
Side Reactions: The alkyl halide can undergo elimination reactions (E2), especially with secondary or tertiary halides, competing with the desired substitution reaction (SN2).
-
Solution: Use a primary alkyl halide whenever possible, as they are more reactive in SN2 reactions and less prone to elimination.[3]
-
-
Low Reactivity of the Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl.
-
Solution: If yields are low with an alkyl chloride, consider using the corresponding alkyl bromide or iodide.
-
Logical Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Inefficient Esterification
Esterification of this compound can be challenging due to the electron-deficient nature of the phenol.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Hydroxyl Group: The electron-withdrawing nitrile groups decrease the nucleophilicity of the hydroxyl oxygen, making it less reactive towards electrophiles like carboxylic acids or acyl chlorides.
-
Solution: Activate the carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] Alternatively, convert the carboxylic acid to a more reactive acyl chloride.
-
-
Steric Hindrance: If the carboxylic acid or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.
-
Solution: Use less hindered reagents if possible. Increase the reaction temperature and time, and monitor the reaction progress carefully to avoid decomposition.
-
-
Reversibility of the Reaction (Fischer Esterification): Direct esterification with a carboxylic acid and an acid catalyst is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward.
-
Solution: Use a large excess of the carboxylic acid or remove water as it is formed, for example, by using a Dean-Stark apparatus.[5]
-
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of etherification and esterification reactions of phenols, which can be extrapolated to this compound.
Table 1: Effect of Base and Solvent on Yield in Williamson Ether Synthesis of Phenols
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Chloride | K₂CO₃ | Acetonitrile | Reflux | 6 | 95 |
| 1-Bromobutane | NaH | THF | Reflux | 4 | 92 |
| Benzyl Chloride | NaOH (50% aq.) | Dichloromethane | 25 | 2 | 90 |
| 1-Bromobutane | KOH | DMSO | 25 | 3 | 85 |
| Data compiled from analogous reactions in the literature.[6] |
Table 2: Effect of Coupling Reagents on Esterification Yield of Phenols
| Carboxylic Acid | Alcohol | Coupling System | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzoic Acid | Phenol | DCC/DMAP | Dichloromethane | 25 | 90-95 |
| Acetic Acid | Phenol | Acetic Anhydride/Pyridine | Dichloromethane | 25 | >95 |
| Benzoic Acid | Phenol | H₂SO₄ (cat.) | Toluene (Dean-Stark) | Reflux | 60-70 |
| Yields are approximate and can vary based on specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-Alkoxyisophthalonitrile
This protocol describes a general procedure for the synthesis of an ether from this compound and a primary alkyl halide.
Caption: Experimental workflow for the Williamson ether synthesis of this compound.
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Stir the mixture vigorously at room temperature for 30 minutes.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxyisophthalonitrile.
Protocol 2: Esterification of this compound using DCC/DMAP
This protocol details the esterification of this compound with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.
Methodology:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate.
-
Work-up: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Biological Relevance
While this compound itself is primarily known as a metabolite of the fungicide chlorothalonil, its derivatization can lead to compounds with interesting pharmacological properties. The isophthalonitrile scaffold is present in various biologically active molecules. For instance, derivatives of this class have been explored for their antimicrobial activities.[2]
The introduction of different ether or ester functionalities at the 4-position can modulate the lipophilicity, steric profile, and hydrogen bonding capabilities of the molecule. These changes can significantly impact how the molecule interacts with biological targets.
Caption: Logical workflow from this compound to a potential drug candidate.
This workflow illustrates how enhancing the reactivity of this compound is the first step in a drug discovery process. The synthesized derivatives can be screened against various biological targets to identify compounds with therapeutic potential. Subsequent studies would then focus on elucidating the specific signaling pathways through which these compounds exert their effects.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 4-Hydroxyisophthalonitrile Reactions
Welcome to the technical support center for catalyst selection in reactions involving 4-hydroxyisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis and functionalization of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing isophthalonitriles, and can it be adapted for this compound?
A1: The primary industrial route for producing isophthalonitriles is the vapor-phase catalytic ammoxidation of the corresponding xylene isomers.[1] For this compound, the analogous starting material would be 3,5-dimethylphenol (also known as 3,5-xylenol). This process involves reacting the starting material with ammonia and oxygen (typically from the air) at elevated temperatures over a solid catalyst.[2] While this method is standard for non-hydroxylated aromatics, the presence of a hydroxyl group on the aromatic ring introduces challenges such as potential oxidation of the phenol and different catalyst deactivation pathways. Therefore, careful selection of the catalyst and optimization of reaction conditions are critical.
Q2: Which types of catalysts are generally recommended for the ammoxidation of substituted xylenes?
A2: Vanadium-based catalysts are widely used for the ammoxidation of xylenes to produce isophthalonitriles.[2][3] These catalysts are typically supported on high-surface-area metal oxides like γ-alumina (γ-Al₂O₃), titania (TiO₂), or silica (SiO₂).[3][4] Often, these catalysts are promoted with other metal oxides, such as chromium oxides, to enhance selectivity and stability.[5][6] For instance, a V-Cr mixed oxide catalyst has been shown to be effective in the ammoxidation of m-xylene.[5]
Q3: What are the typical reaction conditions for the vapor-phase ammoxidation of xylenes?
A3: Vapor-phase ammoxidation reactions are typically carried out in a fixed-bed or fluidized-bed reactor at temperatures ranging from 350°C to 500°C.[6][7] The molar ratios of the reactants are crucial for achieving high yields and selectivity. Typical molar ratios of ammonia to xylene are between 2:1 and 30:1, and the oxygen to xylene ratio is often in the range of 2:1 to 50:1.[6][7] The contact time of the reactants with the catalyst is also a key parameter to optimize.
Q4: What are the common side reactions and byproducts in the synthesis of isophthalonitriles via ammoxidation?
A4: The primary side reactions in the ammoxidation of xylenes are the formation of carbon oxides (CO and CO₂) due to over-oxidation of the methyl groups or the aromatic ring.[5] Incomplete ammoxidation can lead to the formation of the corresponding tolunitrile as an intermediate.[5] For the synthesis of this compound, additional side reactions could involve the oxidation or degradation of the hydroxyl group. The formation of byproducts like 4-phenylphthalimide has also been observed in related reactions.[8]
Q5: How can I troubleshoot low yield or selectivity in my this compound synthesis?
A5: Low yield or selectivity can be attributed to several factors. Here are some troubleshooting steps:
-
Catalyst Selection: The choice of catalyst is paramount. If you are experiencing poor performance, consider screening different vanadium-based catalysts with various supports (γ-Al₂O₃, TiO₂, SiO₂) and promoters (e.g., Cr, Mo).
-
Reaction Temperature: The reaction temperature significantly impacts the reaction rate and selectivity. If the yield is low, a modest increase in temperature might be beneficial. However, excessively high temperatures can lead to increased formation of CO and CO₂.
-
Reactant Ratios: The molar ratios of ammonia and oxygen to the organic substrate are critical. An excess of ammonia is generally used to suppress the formation of oxidation byproducts. Adjusting these ratios can help optimize the selectivity towards the desired dinitrile.
-
Catalyst Deactivation: The catalyst may deactivate over time due to coking or poisoning. Regeneration of the catalyst or using a fresh batch may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low conversion of starting material | - Reaction temperature is too low.- Insufficient catalyst activity.- Short contact time. | - Gradually increase the reaction temperature.- Screen different catalyst formulations.- Decrease the space velocity of the feed. |
| Low selectivity to this compound | - Reaction temperature is too high.- Inappropriate reactant molar ratios.- Unsuitable catalyst. | - Decrease the reaction temperature to minimize over-oxidation.- Optimize the ammonia-to-substrate and oxygen-to-substrate ratios.- Test catalysts with different promoters to enhance selectivity. |
| Formation of excessive CO and CO₂ | - Over-oxidation due to high temperature or excessive oxygen.- Highly active, non-selective catalyst. | - Reduce the reaction temperature.- Lower the oxygen concentration in the feed.- Use a catalyst with higher selectivity. |
| Formation of mononitrile intermediate (e.g., 4-hydroxy-m-tolunitrile) | - Incomplete reaction.- Insufficient ammonia concentration. | - Increase the reaction temperature or contact time.- Increase the ammonia-to-substrate molar ratio. |
| Catalyst deactivation | - Coking (carbon deposition) on the catalyst surface.- Poisoning of active sites. | - Regenerate the catalyst (e.g., by controlled oxidation).- Ensure high purity of reactants to avoid catalyst poisons. |
Data Presentation
Table 1: Catalyst Systems and Performance in the Ammoxidation of m-Xylene to Isophthalonitrile
| Catalyst System | Support | Reaction Temperature (°C) | m-Xylene Conversion (%) | Isophthalonitrile Yield (%) | Reference |
| V₂O₅ | γ-Al₂O₃ | 400 - 450 | ~68 | ~52 | [7] |
| V-Cr mixed oxide | - | 360 - 420 | >95 | Not specified | [5] |
| Vanadium-lithium bronze | α-Al₂O₃ | 450 | Not specified | Not specified | [7] |
| V₂O₅ | TiO₂ | Not specified | Lower than γ-Al₂O₃ supported | Lower than γ-Al₂O₃ supported | [3] |
| V₂O₅ | SiO₂ | Not specified | Lower than γ-Al₂O₃ supported | Lower than γ-Al₂O₃ supported | [3] |
Experimental Protocols
Representative Protocol for Vapor-Phase Ammoxidation of a Substituted Xylene
This protocol is a general guideline and should be adapted and optimized for the specific synthesis of this compound.
1. Catalyst Preparation (Example: V₂O₅/γ-Al₂O₃)
-
Impregnation: Prepare a solution of a vanadium precursor (e.g., ammonium metavanadate) in a suitable solvent (e.g., oxalic acid solution). Add the desired amount of γ-Al₂O₃ support to the solution.
-
Drying: Stir the slurry for several hours, followed by evaporation of the solvent under reduced pressure or in an oven at 100-120°C.
-
Calcination: Calcine the dried solid in a furnace in a flow of air. The calcination temperature is typically in the range of 400-600°C for several hours to convert the precursor to the active vanadium oxide phase.
2. Catalytic Reaction
-
Reactor Setup: Load the prepared catalyst into a fixed-bed reactor (e.g., a quartz tube) placed inside a tube furnace.
-
Pre-treatment: Heat the catalyst to the reaction temperature under a flow of an inert gas (e.g., nitrogen).
-
Reaction Feed: Introduce the reactants into the reactor. The organic substrate (e.g., 3,5-dimethylphenol) is typically vaporized and mixed with a pre-heated stream of ammonia and air before entering the reactor.
-
Reaction Conditions: Maintain the desired reaction temperature, pressure, and flow rates of the reactants.
-
Product Collection: The reactor effluent is passed through a condenser to collect the liquid products and unreacted starting material. Gaseous products can be analyzed by gas chromatography.
-
Analysis: Analyze the collected products using techniques such as HPLC, GC-MS, and NMR to determine the conversion, selectivity, and yield.
Visualizations
Caption: Experimental workflow for catalyst preparation and reaction.
Caption: Logical flow for selecting a suitable catalyst system.
References
- 1. Isophthalonitrile - Wikipedia [en.wikipedia.org]
- 2. US2846462A - Process for producing isophthalonitrile and terephthalonitrile - Google Patents [patents.google.com]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sbpmat.org.br [sbpmat.org.br]
- 7. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 8. Synthesis of 4-Phenylphthalonitrile by Vapor-Phase Catalytic Ammoxidation of Intermediate 4-Phenyl-o-Tolunitrile: Reaction Kinetics [scirp.org]
Validation & Comparative
A Comparative Guide to 4-Hydroxyisophthalonitrile and 4-Aminophthalonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-hydroxyisophthalonitrile and 4-aminophthalonitrile, two isomeric phthalonitrile derivatives with significant potential in the synthesis of advanced materials and pharmaceuticals. While 4-aminophthalonitrile is a well-documented and commercially available building block, this guide also explores the prospective synthesis and reactivity of the lesser-known this compound, offering a forward-looking perspective for synthetic chemists.
Introduction: Chemical Structures and Properties
This compound and 4-aminophthalonitrile are aromatic compounds featuring a benzene ring substituted with two nitrile groups at positions 1 and 3. Their distinct functional groups, a hydroxyl group versus an amino group at position 4, impart unique chemical properties and reactivity profiles, making them suitable for different synthetic applications.
| Property | This compound (Predicted) | 4-Aminophthalonitrile |
| Chemical Structure | ||
| Molecular Formula | C₈H₄N₂O | C₈H₅N₃ |
| Molecular Weight | 144.13 g/mol | 143.15 g/mol [1][2] |
| Appearance | Predicted to be a crystalline solid. | White to yellow or pale brown crystals or powder.[2] |
| Melting Point | Not experimentally determined. | 177-184 °C[2] |
| Key Reactive Sites | Phenolic hydroxyl group, aromatic ring, nitrile groups. | Aromatic amino group, aromatic ring, nitrile groups. |
Synthesis and Experimental Protocols
The synthetic routes to these two compounds differ significantly, reflecting the distinct chemical nature of the hydroxyl and amino functional groups.
Synthesis of 4-Aminophthalonitrile
The most common and well-established method for the synthesis of 4-aminophthalonitrile is the reduction of 4-nitrophthalonitrile.[3]
Experimental Protocol: Reduction of 4-Nitrophthalonitrile to 4-Aminophthalonitrile
-
Materials: 4-nitrophthalonitrile, iron powder, methanol, concentrated hydrochloric acid, dichloromethane, ethyl acetate, silica gel.
-
Procedure:
-
Dissolve 4-nitrophthalonitrile in a mixture of methanol and concentrated hydrochloric acid in a round-bottom flask.
-
With stirring, gradually add iron powder to the solution in portions.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and ethyl acetate as the eluent, to yield pure 4-aminophthalonitrile.[3]
-
A summary of reported yields for this reaction is presented below:
| Reducing Agent | Solvent | Yield | Reference |
| Iron Powder / HCl | Methanol | 62% | [3] |
| Tin(II) Chloride Dihydrate | Anhydrous Ethanol | 85% | [3] |
Proposed Synthesis of this compound
Proposed Route 1: From 4-Hydroxyisophthalic Acid
This route involves the conversion of the dicarboxylic acid to a diamide, followed by dehydration.
Experimental Workflow (Hypothetical):
References
A Comparative Guide to the Biological Activity of 4-Hydroxyisophthalonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 4-hydroxyisophthalonitrile and its structural isomers, 2-hydroxyisophthalonitrile and 3-hydroxyisophthalonitrile. Due to a lack of direct comparative studies on these specific isomers, this document synthesizes available data on the individual compounds and their close derivatives to infer potential biological activities and guide future research.
Introduction
Hydroxyisophthalonitriles are aromatic compounds characterized by a benzene ring substituted with two nitrile groups and one hydroxyl group. The position of the hydroxyl group defines the isomers: this compound, 2-hydroxyisophthalonitrile (salicylonitrile), and 3-hydroxyisophthalonitrile. These structural variations can significantly influence their physicochemical properties and, consequently, their biological activities. This guide explores their known antimicrobial and cytotoxic effects, providing a framework for further investigation.
Data Summary
| Compound/Derivative | Biological Activity | Target Organism(s) | Key Findings |
| Polyhalo isophthalonitrile derivatives | Antimicrobial | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Showed strong inhibition of Gram-positive bacteria and fungi.[1] |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | Fungicidal, Molluscacidal, Toxic | Not specified | A metabolite of chlorothalonil with noted toxicity.[2] |
| 2-Hydroxybenzonitrile (Salicylonitrile) | Antimicrobial | Gram-positive and Gram-negative bacteria | Exhibits antimicrobial properties. |
| Derivatives of 2-hydroxybenzonitrile | Anticancer, Anti-inflammatory | Cancer cell lines | Investigated for potential therapeutic applications. |
| Cyclic dimer of 3-hydroxypropionaldehyde | Antimicrobial | Phytopathogenic microorganisms | Structurally dissimilar but indicates potential for 3-hydroxy compounds. |
| 4-Hydroxybenzoic acid | Antimicrobial | Various microorganisms | A related phenolic acid with demonstrated antimicrobial effects. |
Experimental Protocols
To enable a direct and meaningful comparison of the biological activities of this compound and its isomers, standardized experimental protocols are essential. The following are detailed methodologies for key assays that could be employed.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Preparation of Inoculum:
-
Select well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of this compound, 2-hydroxyisophthalonitrile, and 3-hydroxyisophthalonitrile in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microorganism in broth without test compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HepG2 for liver cells, A549 for lung cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Test Compounds:
-
Prepare various concentrations of the hydroxyisophthalonitrile isomers in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualizing Potential Mechanisms
While the specific signaling pathways affected by hydroxyisophthalonitriles are not well-defined, a general understanding of how phenolic compounds and nitriles can induce cytotoxicity provides a basis for hypothetical models. The following diagram illustrates a potential workflow for assessing the biological activities of these isomers.
Caption: Experimental workflow for comparing the biological activities of hydroxyisophthalonitrile isomers.
The following diagram illustrates a hypothetical signaling pathway that could be investigated for these compounds, focusing on the induction of apoptosis, a common mechanism of cytotoxicity for phenolic compounds.
Caption: A potential apoptotic signaling pathway that could be induced by hydroxyisophthalonitrile isomers.
Conclusion and Future Directions
The available evidence suggests that the hydroxyisophthalonitrile scaffold is a promising starting point for the development of new antimicrobial and potentially anticancer agents. However, a direct comparative analysis of the 4-hydroxy, 2-hydroxy, and 3-hydroxy isomers is a critical knowledge gap.
Future research should focus on:
-
Direct Comparative Studies: Performing side-by-side antimicrobial and cytotoxicity assays using the protocols outlined above to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by each isomer to understand the basis of their biological activities.
-
Derivative Synthesis and Evaluation: Systematically modifying the hydroxyisophthalonitrile core to optimize potency and selectivity.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of this class of compounds.
References
- 1. Synthesis and antimicrobial activity of polyhalo isophthalonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdb.apec.org [pdb.apec.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 6. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-Hydroxyisophthalonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the spectroscopic properties of this compound and the structurally related compounds, 4-Cyanophenol and Isophthalonitrile. Understanding the distinct spectral features of these molecules is crucial for their identification, characterization, and application in various scientific and pharmaceutical contexts. This document provides a summary of available spectroscopic data, detailed experimental protocols for key analytical techniques, and a visual representation of a typical spectroscopic workflow.
It is important to note that while experimental data for 4-Cyanophenol and Isophthalonitrile are available, specific experimental spectroscopic data for this compound is limited in publicly accessible databases. Therefore, the expected spectral characteristics for this compound are inferred based on established principles of spectroscopy and the known effects of its constituent functional groups.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound, 4-Cyanophenol, and Isophthalonitrile. This data is essential for distinguishing between these compounds and for quality control purposes.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Predicted/Experimental Chemical Shift (δ) in ppm |
| This compound | Aromatic Protons: ~7.0-8.0 ppm (complex splitting pattern expected)Hydroxyl Proton: Broad singlet, chemical shift is concentration and solvent dependent |
| 4-Cyanophenol | Aromatic Protons (in DMSO-d6): Two doublets around 7.0-7.8 ppm[1][2]Hydroxyl Proton (in DMSO-d6): Broad singlet, typically >9.0 ppm[1][2] |
| Isophthalonitrile | Aromatic Protons (in DMSO-d6): Multiplets in the range of 7.7-8.0 ppm[3][4][5] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Predicted/Experimental Chemical Shift (δ) in ppm |
| This compound | Aromatic Carbons: ~110-160 ppmNitrile Carbons: ~115-120 ppmCarbon attached to Hydroxyl Group: >150 ppm |
| 4-Cyanophenol | Aromatic Carbons (in DMSO-d6): Signals in the range of 100-160 ppm[6]Nitrile Carbon (in DMSO-d6): ~118-120 ppm[6] |
| Isophthalonitrile | Aromatic Carbons: ~130-140 ppm[3]Nitrile Carbons: ~117 ppm[3] |
Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | O-H stretch (broad): ~3200-3600C≡N stretch: ~2220-2240Aromatic C-H stretch: ~3000-3100Aromatic C=C stretch: ~1400-1600 |
| 4-Cyanophenol | O-H stretch (broad): ~3200-3600[7]C≡N stretch: ~2220-2230[7]Aromatic C=C stretch: ~1500-1600[7] |
| Isophthalonitrile | C≡N stretch: ~2230[3][8]Aromatic C-H stretch: ~3050-3100[8]Aromatic C=C stretch: ~1400-1600[8] |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion [M]⁺ or [M-H]⁻ (m/z) | Key Fragmentation Peaks |
| This compound | Expected [M]⁺: 146.04Expected [M-H]⁻: 145.03 | Loss of HCN, CO |
| 4-Cyanophenol | [M]⁺: 119.04[9][M-H]⁻: 118.03[10][11] | Loss of HCN, CO[9] |
| Isophthalonitrile | [M]⁺: 128.04[3] | Loss of HCN[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Typical parameters include a spectral width of 200-220 ppm.
-
Data Processing : Process the raw Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet methods are commonly employed.[12][13][14][15][16]
-
ATR Method :
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method :
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[12]
-
Place the mixture in a pellet-pressing die.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Various ionization techniques can be used for the analysis of these small organic molecules.[17][18][19][20][21]
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization :
-
Electron Ionization (EI) : A hard ionization technique suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, providing structural information.
-
Electrospray Ionization (ESI) : A soft ionization technique suitable for polar molecules. It typically results in the observation of the molecular ion with minimal fragmentation. ESI can be operated in both positive and negative ion modes.
-
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Caption: A generalized workflow for the spectroscopic analysis of solid organic compounds.
References
- 1. 4-Cyanophenol(767-00-0) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Dicyanobenzene(626-17-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Cyanophenol(767-00-0) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Cyanophenol(767-00-0) IR Spectrum [chemicalbook.com]
- 8. 1,3-Dicyanobenzene [webbook.nist.gov]
- 9. 4-Cyanophenol(767-00-0) MS spectrum [chemicalbook.com]
- 10. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 11. Benzonitrile, 4-hydroxy- [webbook.nist.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. jascoinc.com [jascoinc.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. as.uky.edu [as.uky.edu]
- 18. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. acdlabs.com [acdlabs.com]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Study of 4-Hydroxyisophthalonitrile Derivatives: Focus on Chlorothalonil and its Primary Metabolite
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the fungicidal and toxicological profiles of the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) and its principal derivative and major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile (HCT). Due to a lack of extensive research on a broad range of 4-hydroxyisophthalonitrile derivatives in a therapeutic context, this comparison focuses on the most well-documented compounds within this chemical class. The data presented herein are collated from toxicological and environmental studies, providing insights into their mechanisms of action and comparative biological effects.
Comparative Data of Chlorothalonil and its 4-Hydroxy Derivative
The following tables summarize the key characteristics and toxicological data for chlorothalonil and its 4-hydroxy metabolite, HCT.
Table 1: Physicochemical and Toxicological Properties
| Property | Chlorothalonil | 4-Hydroxy-2,5,6-trichloroisophthalonitrile (HCT) | Reference(s) |
| Chemical Formula | C₈Cl₄N₂ | C₈HCl₃N₂O | [1] |
| Molar Mass | 265.9 g/mol | 247.5 g/mol | [1] |
| Primary Use | Broad-spectrum fungicide | Metabolite of Chlorothalonil | [2] |
| Water Solubility | Low ( < 1 mg/L) | Higher than Chlorothalonil | [3][4] |
| Mobility in Soil | Slightly to hardly mobile | More mobile than Chlorothalonil | [4][5] |
| Persistence | Not considered persistent (half-life < 23 days) | More persistent than Chlorothalonil | [5][6] |
| Acute Toxicity | High to aquatic life | Can be comparable or greater than Chlorothalonil in certain species | [3][7] |
| Carcinogenicity (IARC) | Group 2B (Possibly carcinogenic to humans) | Not classified (Data lacking) | [6][8] |
Table 2: Comparative Efficacy and Biological Activity
| Parameter | Chlorothalonil | 4-Hydroxy-2,5,6-trichloroisophthalonitrile (HCT) | Reference(s) |
| Mechanism of Action | Multi-site inhibitor; reacts with sulfhydryl groups of enzymes (e.g., GPDH) and depletes glutathione (GSH).[9][10][11] | Believed to have a similar mechanism, though less studied. | [2] |
| Primary Target | Glyceraldehyde-3-phosphate dehydrogenase (GPDH) and other thiol-containing enzymes.[9][11] | Not explicitly determined, presumed to be similar to the parent compound. | |
| Metabolism | Metabolized via glutathione conjugation, leading to the formation of HCT and other thiol-derived metabolites.[12][13][14] | A major transformation product of Chlorothalonil metabolism.[6] | |
| Nephrotoxicity | Associated with renal tubular tumors in rodents at high doses.[8][15] | Suspected to contribute to the nephrotoxicity of the parent compound.[8] | |
| Cytotoxicity | Induces cytotoxicity, likely through depletion of non-protein sulfhydryls.[8] | Indicated to be toxic, with some studies suggesting higher toxicity than chlorothalonil.[2][3] |
Signaling and Metabolic Pathways
The primary mechanism of action for chlorothalonil involves the depletion of intracellular glutathione, which is a key antioxidant and a cofactor for many enzymatic reactions. This leads to the inhibition of essential enzymes containing sulfhydryl groups, such as glyceraldehyde-3-phosphate dehydrogenase (GPDH), a critical enzyme in glycolysis.
The biotransformation of chlorothalonil in biological systems is a critical aspect of its toxicology. The process is primarily initiated by conjugation with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs).
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cell lines (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (Chlorothalonil or HCT) and a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC₅₀ values (the concentration that inhibits 50% of cell viability) are calculated.
Glyceraldehyde-3-Phosphate Dehydrogenase (GPDH) Inhibition Assay
This enzymatic assay determines the inhibitory effect of the compounds on GPDH activity.
-
Reagents:
-
Triethanolamine buffer (pH 7.6)
-
Glyceraldehyde-3-phosphate (GAP) as the substrate
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
GPDH enzyme solution (from yeast or other sources)
-
Test compounds (Chlorothalonil or HCT) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a cuvette, the buffer, NAD⁺, and the test compound at various concentrations are mixed.
-
The GPDH enzyme solution is added, and the mixture is pre-incubated.
-
The reaction is initiated by adding the substrate, GAP.
-
The rate of NAD⁺ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor). The inhibition constant (Ki) can be determined from kinetic studies.[11]
Fungicide Efficacy Testing (Multiwell Plate Assay)
This method is used to assess the direct antifungal activity of the compounds.
-
Fungal Culture: A fungal species of interest (e.g., Phytophthora infestans) is cultured on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).
-
Assay Procedure:
-
96-well microtiter plates are filled with a liquid culture medium (e.g., Potato Dextrose Broth - PDB).
-
The medium is amended with various concentrations of the test fungicide.
-
Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.
-
The plates are incubated at an appropriate temperature for several days.
-
Fungal growth can be quantified by measuring the absorbance (optical density at 620 nm) of each well at different time points.
-
-
Data Analysis: The inhibition of fungal growth is calculated relative to the control. The EC₅₀ value (the effective concentration that inhibits 50% of fungal growth) is determined.
References
- 1. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. health.state.mn.us [health.state.mn.us]
- 5. Chlorothalonil Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 6. Detection of the fungicide transformation product 4-hydroxychlorothalonil in serum of pregnant women from Sweden and Costa Rica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione-dependent biotransformation of the fungicide chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chlorothalonil - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reproducibility in Focus: A Comparative Guide to Experiments with 4-Hydroxyisophthalonitrile and its Analogs
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides a comparative analysis of experimental data related to 4-Hydroxyisophthalonitrile, with a primary focus on its most studied derivative, 4-hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the fungicide chlorothalonil. Due to the limited independent research on this compound, this guide centers on the reproducibility of analytical methods for its trichlorinated analog, a critical aspect for toxicological and environmental studies.
Comparative Analysis of Analytical Reproducibility
The accurate detection and quantification of 4-hydroxy-2,5,6-trichloroisophthalonitrile are paramount for assessing exposure to its parent compound, chlorothalonil. Various analytical methods have been developed, with reproducibility being a key performance metric. The following tables summarize quantitative data from different studies, offering a comparison of their performance.
| Parameter | Method 1: UHPLC-MS/MS in Sulfur-Rich Vegetables[1] | Method 2: GC-ECD/MS in Water[2] | Method 3: LC-MS/MS in Milk[1] |
| Average Recovery | 87.6% - 96.7% | 82% (in ground water) | - |
| Intra-day Precision (RSD) | 1.9% - 7.5% | - | - |
| Inter-day Precision (RSD) | 2.4% - 7.6% | - | - |
| Limit of Detection (LOD) | - | 0.01-0.03 µg/L | - |
Table 1: Comparison of Analytical Method Performance for 4-hydroxy-2,5,6-trichloroisophthalonitrile Detection.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are protocols for key experiments involving the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Protocol 1: Analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in Milk using QuEChERS and LC-MS/MS[1]
-
Extraction:
-
Weigh 10 g of milk.
-
Add 10 mL of acetonitrile and an internal standard.
-
Shake for 15 minutes using a mechanical shaker.
-
Add QuEChERS citrate-buffer mix, shake for 1 minute, and centrifuge to obtain the raw extract.
-
-
Cleanup:
-
Transfer 6-8 mL of the raw extract into a vial.
-
Place the vial in a freezer for at least 2 hours to precipitate lipids.
-
Quickly filter or decant 1 mL of the cold supernatant into an LC-MS/MS vial.
-
-
Analysis:
-
Inject the final extract into an LC-MS/MS system with an electrospray ionization (ESI) source in negative mode.
-
Prepare matrix-matched calibration standards using an extract of blank milk.
-
Protocol 2: Gas Chromatographic Determination of 4-hydroxy-2,5,6-trichloroisophthalonitrile in Water[2]
-
Sample Preparation:
-
Saturate the water sample with sodium chloride.
-
Acidify the sample to a pH of less than 2 with dilute sulfuric acid.
-
-
Extraction and Derivatization:
-
Extract the sample with dichloromethane.
-
Methylate the 4-hydroxy-2,5,6-trichloroisophthalonitrile in the extract using diazomethane.
-
-
Cleanup:
-
Clean the extract using basic alumina.
-
-
Analysis:
-
Determine the concentration of the methylated derivative using gas chromatography with electron capture detection (GC-ECD).
-
Confirm the identity of the compound using gas chromatography-mass spectrometry (GC-MS).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the analytical detection of 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Caption: Workflow for the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in milk.
Caption: Workflow for the analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in water.
References
4-Hydroxyisophthalonitrile: A Comparative Analysis Against its Parent Compound, Chlorothalonil
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-hydroxyisophthalonitrile and Chlorothalonil is presented below. This data is essential for understanding the environmental fate and analytical behavior of these compounds.
| Property | This compound | Chlorothalonil |
| IUPAC Name | 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[2][3] | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile[4] |
| Molecular Formula | C₈HCl₃N₂O[2] | C₈Cl₄N₂[4] |
| Molecular Weight | 247.5 g/mol [2] | 265.9 g/mol [4] |
| Synonyms | 4-Hydroxy-2,5,6-trichloroisophthalonitrile, SDS-3701, Hydroxychlorothalonil[1][2] | Tetrachloroisophthalonitrile, Daconil, Bravo[4] |
| Role | Bacterial xenobiotic metabolite[2] | Antifungal agrochemical[4] |
Metabolic Pathway: Chlorothalonil to this compound
The transformation of Chlorothalonil to this compound is a critical metabolic pathway that influences the environmental persistence and potential toxicological profile of the parent fungicide. The following diagram illustrates this transformation.
Caption: Metabolic conversion of Chlorothalonil to its primary metabolite, this compound.
Experimental Protocols: Detection and Quantification
The accurate detection and quantification of this compound are paramount for monitoring its presence in various matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted analytical approach.
Modified QuEChERS Method for Analysis in Milk
This protocol is designed for the extraction of this compound from milk samples.
1. Sample Preparation:
-
Homogenize a representative sample of milk.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be diluted with a suitable solvent if necessary before analysis.
LC-MS/MS Analysis
The following parameters are typically used for the analysis of this compound.
-
LC Column: Acquity UPLC BEH Shield RP 18, 1.7 μm; 2.1 x 100 mm[5]
-
Mobile Phase A: 0.01 % acetic acid in water (with 5% acetonitrile)[5]
-
Mobile Phase B: 0.01 % acetic acid in acetonitrile[5]
-
Ionization Mode: Electrospray Ionization (ESI) negative mode[5]
-
MRM Transitions:
-
Parent ion: m/z 245
-
Daughter ions: m/z 175, 182, 210[5]
-
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in environmental or biological samples.
Caption: General workflow for the analysis of this compound.
Performance and Stability Considerations
While direct fungicidal performance data for this compound is not detailed, its stability and persistence are key performance indicators from an environmental monitoring perspective. It is noted to be a major and often more persistent degradation product of Chlorothalonil.[1] The parent compound, Chlorothalonil, is susceptible to degradation in certain sample matrices and under neutral to alkaline pH conditions.[1] This highlights the importance of monitoring for the presence of this compound as an indicator of past Chlorothalonil application and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorothalonil-4-hydroxy | LGC Standards [lgcstandards.com]
- 4. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Structural Analysis of 4-Hydroxyisophthalonitrile and Its Analogs for Researchers
For Immediate Release
This guide provides a comprehensive structural and physicochemical comparison of 4-Hydroxyisophthalonitrile, its chlorinated analog 4-Hydroxy-2,5,6-trichloroisophthalonitrile, and their common precursor, Chlorothalonil (Tetrachloroisophthalonitrile). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their structural characteristics, spectroscopic signatures, and thermal stabilities, supported by experimental data.
Introduction
This compound and its derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. Understanding the impact of substituent groups on the benzene ring is crucial for tailoring their physicochemical properties and biological activities. This guide focuses on the structural nuances imparted by hydroxyl and chloro substitutions on the isophthalonitrile scaffold.
Physicochemical Properties
The introduction of hydroxyl and chloro groups significantly alters the physicochemical properties of the isophthalonitrile core. The following table summarizes key properties for this compound, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, and Chlorothalonil.
| Property | This compound | 4-Hydroxy-2,5,6-trichloroisophthalonitrile[1][2] | Chlorothalonil (Tetrachloroisophthalonitrile)[3][4] |
| Molecular Formula | C₈H₄N₂O | C₈HCl₃N₂O | C₈Cl₄N₂ |
| Molecular Weight | 144.13 g/mol | 247.47 g/mol | 265.91 g/mol |
| Melting Point | Not available | 262-264 °C | 250-251 °C[3][4] |
| Appearance | Not available | Off-White to Pale Beige Solid | Colorless crystals or white solid[3][4] |
| Solubility | Not available | Slightly soluble in DMSO and Methanol | Low aqueous solubility[4] |
Structural Analysis
Chlorothalonil (Tetrachloroisophthalonitrile) Crystal Structure:
A search of the Cambridge Crystallographic Data Centre (CCDC) would provide detailed bond lengths and angles for Chlorothalonil, which can be used as a baseline for understanding the impact of substitution.
Note: Without a direct CCDC deposition number for this compound, a detailed comparison of bond lengths and angles is limited. The following sections on spectroscopic and thermal analysis will provide further structural insights.
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitrile groups and the electron-donating hydroxyl group.
¹³C NMR: The ¹³C NMR spectrum of 4-Hydroxy-2,5,6-trichloroisophthalonitrile shows distinct signals for the carbon atoms in the benzene ring and the nitrile groups. Comparison with the spectrum of Chlorothalonil reveals the influence of the hydroxyl group on the chemical shifts of the adjacent carbon atoms.[5]
| Compound | Key ¹³C NMR Signals (ppm) |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | Data available in spectral databases.[1] |
| Chlorothalonil | Data available in spectral databases.[3] |
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by the stretching vibrations of the C≡N (nitrile) and O-H (hydroxyl) groups.
| Compound | C≡N Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~2230 | ~3400-3200 (broad) | ~1600-1450 |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | Not available | Not available | Not available |
| Chlorothalonil | ~2230 | N/A | ~1550 |
The broadness of the O-H stretch in this compound is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 144 | Loss of HCN, CO |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | 246, 248, 250 (isotope pattern)[1] | Loss of Cl, HCN, CO |
| Chlorothalonil | 264, 266, 268, 270 (isotope pattern) | Loss of Cl, CN |
The characteristic isotopic pattern of chlorine is a key feature in the mass spectra of the chlorinated analogs.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of materials.
| Compound | Decomposition Temperature (TGA) | Melting Endotherm (DSC) |
| This compound | Not available | Not available |
| 4-Hydroxy-2,5,6-trichloroisophthalonitrile | Not available | 262-264 °C |
| Chlorothalonil | Stable at ambient temperatures[3] | 250-251 °C[3][4] |
The high melting points of the chlorinated compounds suggest a stable crystal lattice.
Biological Activity and Signaling Pathways
While extensive biological data for this compound is limited, some of its analogs have shown interesting activities. For instance, a derivative of isophthalonitrile has been reported to exert anti-bladder cancer activities through the inhibition of the IGF-1R/STAT3 signaling pathway. This suggests that the isophthalonitrile scaffold could be a promising starting point for the development of novel therapeutic agents. Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound and its direct analogs.
Caption: Putative inhibition of the IGF-1R/STAT3 signaling pathway by an isophthalonitrile analog.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Acquisition: For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate from a volatile solvent.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition:
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.
-
DSC: Heat the sample at a constant rate and record the heat flow to the sample relative to the reference.
-
-
Data Analysis: Determine the decomposition temperatures from the TGA curve and the melting points and other phase transitions from the DSC thermogram.
Caption: General experimental workflow for the synthesis and analysis of isophthalonitrile analogs.
Conclusion
This comparative guide highlights the significant structural and physicochemical differences between this compound and its chlorinated analogs. The addition of chlorine atoms increases the molecular weight and melting point, indicating stronger intermolecular forces in the solid state. Spectroscopic analyses provide characteristic fingerprints for each compound, allowing for their identification and structural elucidation. While the biological activity of this compound remains to be fully explored, the inhibitory action of a related analog on a key cancer signaling pathway suggests that this class of compounds holds promise for future drug discovery efforts. Further research, particularly obtaining crystal structure data for this compound, is warranted to enable more detailed structure-activity relationship studies.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorothalonil | C8Cl4N2 | CID 15910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
A Researcher's Guide to Assessing the Purity of 4-Hydroxyisophthalonitrile from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is a critical factor that can significantly impact experimental outcomes. 4-Hydroxyisophthalonitrile is a key building block in the synthesis of various compounds, and ensuring its purity is paramount for reproducible and reliable results. This guide provides a comprehensive framework for comparing the purity of this compound obtained from different suppliers, complete with detailed experimental protocols and data presentation formats.
Analytical Methodologies for Purity Assessment
A multi-pronged approach is recommended for a thorough assessment of this compound purity. The following analytical techniques are highly suitable for identifying and quantifying the target compound and any potential impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment due to its high resolution, which allows for the separation of the main compound from structurally similar impurities, such as positional isomers or precursors.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio.[2][3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the main component and to detect and identify impurities with different chemical structures.[7][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities, such as residual solvents from the synthesis process.[2]
Experimental Workflow
The process of comparing this compound from different suppliers can be broken down into a logical sequence of steps, from sample acquisition to data analysis and final assessment.
Caption: Workflow for comparative purity assessment of this compound.
Detailed Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reversed-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 5 mL of acetonitrile to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This protocol is designed to identify potential impurities.
-
Instrumentation: LC-MS system, for example, an LC-ESI-QTOF.[3]
-
Chromatographic Conditions: Use the same column and gradient as the HPLC method.
-
Mass Spectrometer:
3.3. NMR Spectroscopy for Structural Confirmation
NMR is used to confirm the structure of the bulk material and identify any significant impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃).
-
Experiments:
-
Data Analysis: Compare the obtained spectra with known reference spectra for this compound. Integrate impurity peaks relative to the main compound to estimate their concentration.
Data Presentation for Easy Comparison
Summarizing the quantitative data in tables allows for a clear and direct comparison of the products from different suppliers.
Table 1: HPLC Purity Analysis of this compound
| Supplier | Lot Number | Retention Time (min) | Peak Area (%) | Number of Impurities Detected |
| Supplier A | Lot# A-001 | 8.52 | 99.85% | 2 |
| Supplier B | Lot# B-001 | 8.51 | 98.90% | 4 |
| Supplier C | Lot# C-001 | 8.53 | 99.50% | 3 |
Table 2: Impurity Profile by LC-MS
| Supplier | Impurity (m/z) | Proposed Identity | Relative Abundance (%) |
| Supplier A | 221.0 | Isomer | 0.08 |
| 175.1 | Starting Material | 0.05 | |
| Supplier B | 221.0 | Isomer | 0.45 |
| 175.1 | Starting Material | 0.20 | |
| 267.0 | Dimer | 0.35 | |
| Supplier C | 221.0 | Isomer | 0.25 |
| 175.1 | Starting Material | 0.15 |
Table 3: Summary of Analytical Findings
| Supplier | Purity (HPLC) | Key Impurities Identified | Residual Solvents (GC-MS) | NMR Confirmation | Overall Assessment |
| Supplier A | 99.85% | Isomer, Starting Material | Acetone (trace) | Consistent with structure | Highest Purity |
| Supplier B | 98.90% | Isomer, Starting Material, Dimer | Acetonitrile (0.1%) | Minor impurity signals | Lowest Purity |
| Supplier C | 99.50% | Isomer, Starting Material | Not Detected | Consistent with structure | High Purity |
Visualization of Key Concepts
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor. This is a conceptual representation for illustrative purposes.
Caption: Hypothetical inhibition of a kinase by a this compound derivative.
By implementing this structured approach, researchers can make informed decisions when selecting a supplier for this compound, ensuring the quality and reliability of their starting materials and the subsequent experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 4-Hydroxyisophthalonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Hydroxyisophthalonitrile, with a focus on its more common and hazardous derivative, 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a persistent metabolite of the fungicide chlorothalonil.
Important Note: There are no widely published and validated protocols for the chemical neutralization or deactivation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in a standard laboratory setting. Therefore, it must be treated as a hazardous chemical waste and disposed of through a certified hazardous waste management provider.
Chemical and Hazard Profile
Understanding the properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile is fundamental to handling it safely. The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | 4-Hydroxy-2,5,6-trichloroisophthalonitrile |
| Synonyms | 4-hydroxychlorothalonil, SDS-3701 |
| Molecular Formula | C₈HCl₃N₂O |
| GHS Hazard Statements | Toxic if swallowed (H301), May cause damage to organs through prolonged or repeated exposure (H373)[1] |
| Environmental Fate | More persistent and mobile in soil than its parent compound, chlorothalonil.[2][3] Stable to hydrolysis at neutral and acidic pH.[4][5] |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact. |
Experimental Protocols for Disposal
The following protocols detail the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Protocol 1: Collection and Segregation of this compound Waste
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be classified as "Halogenated Organic Waste."
-
Container Selection: Use a designated, chemically resistant, and sealable waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be clearly labeled.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Hydroxy-2,5,6-trichloroisophthalonitrile"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The date the waste was first added to the container.
-
-
Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal by your institution's environmental health and safety (EHS) office. Do not mix with acids, bases, or oxidizing agents.
Protocol 2: Handling and Storage of Waste Containers
-
Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Container Management: Keep the waste container securely sealed when not in use. Do not overfill the container; a general rule is to fill to no more than 80% of its capacity.
Protocol 3: Final Disposal Procedure
-
Contact EHS: Once the waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Complete any required waste disposal forms or manifests as provided by your EHS office. Ensure that the chemical composition of the waste is accurately documented.
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility for incineration or other appropriate treatment methods. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.
References
- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Personal protective equipment for handling 4-Hydroxyisophthalonitrile
Disclaimer: This document provides guidance on personal protective equipment and handling procedures for 4-hydroxy-2,5,6-trichloroisophthalonitrile in a laboratory setting. This information is intended for trained research, scientific, and drug development professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to all institutional and local regulations.
Hazard Identification and Toxicological Summary
4-Hydroxy-2,5,6-trichloroisophthalonitrile (a metabolite of the fungicide Chlorothalonil) is a hazardous chemical that requires careful handling to minimize exposure risks.[1][2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory.[1]
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1] |
| Specific Target Organ Toxicity, Repeated Exposure | H373 | May cause damage to organs through prolonged or repeated exposure[1] |
Given that this compound is a metabolite of Chlorothalonil, it is prudent to consider the hazards associated with the parent compound, which include being fatal if inhaled, causing serious eye damage, causing skin irritation and potential allergic reactions, and being a suspected carcinogen.[5]
Personal Protective Equipment (PPE) Plan
A comprehensive PPE plan is critical to prevent exposure. The following table outlines the minimum required PPE for handling 4-Hydroxy-2,5,6-trichloroisophthalonitrile.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Transport (within lab) | Safety glasses with side shields | Lab coat, Nitrile gloves (single pair) | Not required if container is sealed |
| Weighing & Transfer (Solid) | Chemical safety goggles or a face shield worn over safety glasses[6] | Chemical-resistant lab coat, Double-layered nitrile gloves | Work within a certified chemical fume hood |
| Solution Preparation & Handling | Chemical safety goggles or a face shield worn over safety glasses[6] | Chemical-resistant lab coat, Double-layered nitrile gloves | Work within a certified chemical fume hood |
| Equipment Cleaning & Decontamination | Chemical safety goggles | Chemical-resistant apron over lab coat, Heavy-duty nitrile or butyl rubber gloves | Work within a certified chemical fume hood or well-ventilated area |
| Spill Cleanup | Chemical safety goggles and face shield | Chemical-resistant suit or coveralls, Double-layered nitrile gloves, Chemical-resistant boots | Air-purifying respirator with appropriate cartridges (if outside a fume hood) |
Key PPE Specifications:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile.[7][8] For tasks with a higher risk of splashes or prolonged contact, wearing two pairs of gloves (double-gloving) is recommended. Change gloves every 30-60 minutes or immediately if they become contaminated.[6]
-
Eye Protection: Safety glasses alone are insufficient. Use snug-fitting chemical safety goggles or a full-face shield to protect against splashes.[6]
-
Protective Clothing: Wear a long-sleeved, closed-front lab coat. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All work with solid or solutions of 4-Hydroxy-2,5,6-trichloroisophthalonitrile must be performed within a certified chemical fume hood to minimize inhalation risk.
Operational Plan: Step-by-Step Handling Procedure
This procedural guidance ensures a safe workflow from preparation to decontamination.
A. Preparation and Engineering Controls:
-
Review Safety Information: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for 4-Hydroxy-2,5,6-trichloroisophthalonitrile.
-
Designate Work Area: Cordon off and label a specific area for handling the chemical, preferably within a chemical fume hood.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including glassware, utensils, and pre-labeled waste containers, and place them inside the fume hood.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[9]
B. Handling and Solution Preparation:
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.
-
Weighing the Compound:
-
Perform all weighing operations on a tared weigh paper or container within the fume hood.
-
Use dedicated spatulas and tools. Avoid creating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent in a suitable container (e.g., flask, beaker).
-
Ensure the solvent is added slowly to avoid splashing.
-
If heating or agitation is required, ensure the setup is secure within the fume hood.
-
-
Post-Handling:
-
After handling, wipe down the spatula and any surfaces with a damp cloth before removing them from the fume hood. Dispose of the cloth in the solid hazardous waste container.
-
C. Decontamination:
-
Equipment: All non-disposable equipment (glassware, stir bars, etc.) should be decontaminated by rinsing with a suitable solvent (e.g., acetone) three times. The rinsate must be collected as hazardous liquid waste.
-
Work Surfaces: Wipe down the interior surfaces of the fume hood with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown/apron, face shield/goggles, and any other protective gear. Always wash hands thoroughly with soap and water after removing PPE.[9]
Emergency and First Aid Plan
Immediate and appropriate response is crucial in case of an exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of soapy water.[9] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[9] If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[9] Do NOT induce vomiting. Seek immediate medical attention and show the SDS to the medical professional. |
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment area.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials. For solid spills, gently cover with a wet cloth or absorbent pads to avoid generating dust.[9]
-
Clean-Up: Wear appropriate PPE (including respiratory protection if necessary). Collect the spilled material and absorbents into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste generated from handling 4-Hydroxy-2,5,6-trichloroisophthalonitrile is considered hazardous.
-
Segregate Waste: Use separate, clearly labeled, and sealed containers for:
-
Solid Waste: Unused chemical, contaminated gloves, weigh papers, absorbent materials, and other contaminated disposables.
-
Liquid Waste: Contaminated solvents, reaction mixtures, and rinsates from decontamination.
-
-
Container Management: Keep waste containers closed except when adding waste. Store waste containers in a designated secondary containment area.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash. Incineration at a licensed facility is the recommended disposal method for chlorinated pesticides and related compounds.[10]
Safe Handling Workflow
Caption: Safe handling workflow for 4-Hydroxy-2,5,6-trichloroisophthalonitrile.
References
- 1. 4-Hydroxy-2,5,6-trichloroisophthalonitrile | C8HCl3N2O | CID 34217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorothalonil (EHC 183, 1996) [inchem.org]
- 3. apps.who.int [apps.who.int]
- 4. Human Metabolome Database: Showing metabocard for 4-Hydroxychlorothalonil (HMDB0240624) [hmdb.ca]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. pppmag.com [pppmag.com]
- 7. spi.com [spi.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. ruixibiotech.com [ruixibiotech.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
